Product packaging for Dimethyl carbonate(Cat. No.:CAS No. 616-38-6)

Dimethyl carbonate

Cat. No.: B041878
CAS No.: 616-38-6
M. Wt: 90.08 g/mol
InChI Key: IEJIGPNLZYLLBP-UHFFFAOYSA-N
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Description

Dimethyl carbonate (DMC) is a versatile, environmentally benign chemical reagent and solvent, recognized for its role as a safe and sustainable alternative to traditional, more hazardous compounds like methyl halides, dimethyl sulfate, and phosgene . Its value in research stems from its tunable chemical reactivity; at lower temperatures (around 90 °C), it facilitates methoxycarbonylation reactions, while at higher temperatures, it acts as an effective methylating agent for a variety of nucleophiles, including phenols, anilines, and carboxylic acids . This tunability, combined with its selectivity, allows for unprecedented control in reactions, particularly enabling the mono-C- and mono-N-methylation of substrates susceptible to multiple alkylations, such as CH2-active compounds and primary amines . As a solvent, this compound is an excellent VOC (Volatile Organic Compound)-exempt option, making it a preferred choice in the formulation of coatings, adhesives, and as a component in lithium-ion battery electrolytes . It is a colorless liquid with a mild, non-offensive odor, a boiling point of 90 °C, and a melting point of 2-4 °C . DMC is non-toxic, readily biodegradable, and is produced via modern, clean processes such as the transesterification of ethylene carbonate or propylene carbonate with methanol, or the oxidative carbonylation of methanol, moving away from older, phosgene-based routes . This product is intended for research and industrial chemical synthesis purposes only. It is strictly not for use in diagnostic or therapeutic procedures, nor for any form of personal use. Please refer to the Safety Data Sheet for detailed handling information. This compound is a flammable liquid with a flash point of 17-31 °C ; appropriate safety precautions must be observed in the laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O3<br>H3COCOOCH3<br>C3H6O3 B041878 Dimethyl carbonate CAS No. 616-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl carbonate
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InChI

InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3
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InChI Key

IEJIGPNLZYLLBP-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)OC
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Molecular Formula

C3H6O3, Array
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DSSTOX Substance ID

DTXSID9029192
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Molecular Weight

90.08 g/mol
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Physical Description

Dimethyl carbonate appears as a clear, colorless liquid with a pleasant odor. Denser than water and slightly soluble in water. Vapors are heavier than air. Used to make other chemicals and as a special purpose solvent., Liquid, Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

90.5 °C, 90.00 to 91.00 °C. @ 760.00 mm Hg, 90 °C
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Flash Point

31 °F (NFPA, 2010), 14 °C (Closed cup), 18 °C (Open cup), 18 °C o.c.
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Solubility

Miscible with alcohol and ether, Miscible with acids and alkalies; stable in the presence of water; soluble in most organic solvents, Soluble in oxygenated solvents, Solubility in water: none
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Density

1.0636 g/cu cm at 25 °C, Relative density (water = 1): 1.07
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Vapor Density

Relative vapor density (air = 1): 3.1
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Vapor Pressure

55.36 [mmHg], 55.364 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 7.4
Record name Dimethyl carbonate
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Color/Form

Colorless liquid

CAS No.

616-38-6
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Melting Point

0.5 °C, 3 °C
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Advanced Synthetic Methodologies for Dimethyl Carbonate Production

Direct Conversion of Carbon Dioxide and Methanol (B129727) to Dimethyl Carbonate

The direct conversion of CO₂ and methanol to DMC is an environmentally conscious alternative to traditional methods that often involve toxic reagents like phosgene (B1210022). mdpi.comrsc.orgresearchgate.net However, this route is thermodynamically limited, resulting in low equilibrium constants. mdpi.comrsc.org To enhance the yield of DMC, strategies such as the in-situ removal of water, a byproduct of the reaction, are employed. mdpi.comuliege.be Dehydrating agents are crucial in shifting the reaction equilibrium towards the products. mdpi.comuliege.beresearchgate.net

The reaction is as follows: 2CH₃OH + CO₂ ⇌ (CH₃O)₂CO + H₂O researchgate.net

This process is challenged by the low yields and reaction rates due to the high stability of the CO₂ molecule. researchgate.net Overcoming these challenges often requires high temperature and pressure, making the development of effective and reusable catalysts a primary research focus. researchgate.net

The activation of the highly stable CO₂ molecule is a critical step in its direct conversion to DMC. researchgate.net Mechanistic studies, often employing techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), have provided insights into the reaction pathways. researchgate.netbohrium.com

The activation of methanol and CO₂ involves the formation of intermediate species such as methoxy (B1213986) and formate (B1220265) groups, which participate in the elementary steps of DMC formation. researchgate.netbohrium.com The reaction can proceed through parallel routes. One route involves an acid-base mechanism on the catalyst surface, where methoxy species react to form a methoxy carbonate intermediate ((CH₃O)CO₂), which then reacts with a methyl group to form DMC. researchgate.netbohrium.com Another pathway can involve the participation of metal sites on the catalyst, which create additional steps for CO₂ involvement through active formate species. researchgate.netbohrium.com

The presence of both acidic and basic sites on the catalyst is generally required for the activation of CO₂ and methanol. nih.gov The reaction kinetics for the direct conversion of CO₂ and methanol to DMC over ceria-based catalysts have been found to be consistent with a Langmuir-Hinshelwood type mechanism, where CO₂ and methanol adsorb on the catalyst in separate steps. unl.eduredalyc.org

Recent studies have highlighted the role of electron-enriched lattice oxygen in CeO₂ catalysts. nih.gov These sites can enhance CO₂ adsorption and activation and facilitate the formation of weakly adsorbed active methoxy species. nih.gov This can lead to a shift in the rate-determining step of the reaction, from the formation of the *CH₃OCOO intermediate to its dissociation, ultimately lowering the activation barriers and increasing the reaction efficiency. nih.gov

A wide array of catalytic systems has been developed to improve the efficiency and yield of the direct synthesis of DMC from CO₂ and methanol. rsc.org These systems are broadly categorized into metal-based catalysts, heterogeneous catalysts, homogeneous catalysts, and organometallic catalysts. rsc.org The primary goal is to design catalysts that can effectively activate both methanol and CO₂ under manageable reaction conditions. researchgate.net

Metal-based catalysts are extensively studied for this reaction, with various metals showing catalytic activity.

Ceria (CeO₂)-based catalysts are among the most efficient heterogeneous catalysts due to their surface acid-base properties, which are crucial for the adsorption and activation of reactants. nih.govnih.gov The catalytic performance can vary with the morphology of the CeO₂, as different structures possess varying amounts of acid-base sites. nih.gov For instance, spindle-like CeO₂ structures have shown high yields of DMC. nih.gov The combination of CeO₂ with a dehydrating agent like 2-cyanopyridine (B140075) has been shown to overcome both equilibrium limitations and separation challenges. rsc.org The partial reduction of Ce⁴⁺ to Ce³⁺ may also be beneficial for DMC formation. nih.gov

Zirconia (ZrO₂)-based catalysts and ZrO₂–CeO₂ solid solutions are also highly effective. nih.govmdpi.com The catalytic activity is linked to the presence of adjacent Zr⁴⁺ and Zr⁴⁺/O²⁻ sites. mdpi.comresearchgate.net

Copper (Cu)-based catalysts , often in combination with other metals, have demonstrated good activity. Bimetallic Cu-Ni catalysts supported on activated carbon have shown higher activity than their monometallic counterparts. redalyc.org Reduced copper-promoted cerium oxide catalysts have been effective for DMC synthesis under milder conditions. frontiersin.org

Tin (Sn)-based catalysts , particularly homogeneous organotin compounds, have also been investigated. mdpi.com

Other metal oxides and supported metals, such as those involving zinc (Zn) and palladium (Pd), have also been explored for their catalytic potential. rsc.orgmdpi.com

Interactive Table of Metal-Based Catalyst Performance:

CatalystReaction ConditionsKey Findings
CeO₂120 °C, 30 bar CO₂, with 2-cyanopyridineHigh methanol conversion (86.6%) and DMC selectivity (99.3%). rsc.org
ZrO₂-based130 °C, 38 bar CO₂, with TMM as dehydrating agentSignificantly increased DMC production with the addition of a dehydrating agent and a cocatalyst. mdpi.com
Cu-Ni/AC90-130 °C, 12 barBimetallic catalyst showed higher activity than monometallic catalysts. redalyc.org
Reduced Cu-CeO₂As low as 353 K and 1.3 MPaEffective under milder reaction conditions. frontiersin.org

Heterogeneous catalysts are highly favored for industrial applications due to their ease of separation from the reaction products and potential for reusability. researchgate.net

Metal Oxides: Ceria (CeO₂) and zirconia (ZrO₂) are prominent examples of metal oxides that exhibit good catalytic performance due to their acidic and basic sites. nih.govmdpi.com The development of nanostructured catalysts, such as ceria nanorods, has shown to lower the apparent activation energy for the reaction compared to commercial ceria. unl.edu

Mixed Metal Oxides: CeₓZr₁₋ₓO₂ solid solutions have demonstrated potential for high catalytic performance, with the activity being related to the Ce/Zr molar ratio and the crystal structure. acs.orgrsc.org

Supported Catalysts: Heteropolyacids, such as H₃PW₁₂O₄₀, supported on carriers like ZrO₂, Ce-Ti oxide, and Ce-Zr oxide, have been investigated. mdpi.com The acidity of these catalysts plays a crucial role in their catalytic performance. The addition of Brønsted acid sites from the heteropolyacid can enhance the catalytic activity.

Homogeneous catalysts for the direct synthesis of DMC from CO₂ and methanol include various types of compounds that are soluble in the reaction medium. mdpi.com

Alkali Metal Catalysts: These are among the compounds investigated for this reaction. rsc.org

Metal Acetates: Nickel acetate (B1210297), for example, has been used as a catalyst, particularly under supercritical CO₂ conditions, where it showed enhanced DMC yield compared to non-critical conditions. mdpi.commdpi.com

Alkoxy-based Organic Compounds: Metal stannoxy groups have been used as catalysts where the metal site adsorbs methanol to form a metal-oxygen bond, followed by CO₂ insertion to create an active intermediate. mdpi.com

While homogeneous catalysts can offer high activity, their separation from the product mixture can be challenging, which is a significant drawback for industrial processes. researchgate.net

Organometallic compounds represent a class of catalysts that have been explored for the direct synthesis of DMC. rsc.org These catalysts bridge the gap between homogeneous and heterogeneous catalysis and can offer unique reactivity. For instance, homogeneous Sn catalysts have been studied, and their apparent activation energy has been determined to be in a similar range to some heterogeneous systems. frontiersin.org The development of novel organometallic catalysts is an ongoing area of research aimed at achieving high efficiency and selectivity for DMC production. rsc.org

Catalytic Systems for Direct Synthesis

Ionic Liquid Catalysts

Ionic liquids (ILs) have emerged as effective catalysts for the synthesis of this compound (DMC), particularly in transesterification reactions and one-pot syntheses. beilstein-journals.orgrsc.org These compounds can overcome challenges associated with conventional acid or base liquid catalysts, such as equipment corrosion and difficult separation. beilstein-journals.org The catalytic activity of ionic liquids is influenced by their structure, with factors like the length of the alkyl chain on the cation and the nucleophilicity of the anion playing a crucial role. researchgate.net For instance, in a series of 1-alkyl-3-methylimidazolium ionic liquids, those with shorter alkyl chains and more nucleophilic anions demonstrated higher reactivity. researchgate.net

Hydroxyl-functionalized ionic liquids (HFILs) have shown excellent performance in the chemical fixation of carbon dioxide to cyclic carbonates, a key step in some DMC synthesis routes, because the hydroxyl group facilitates the ring-opening of the epoxide. acs.org Protic ionic liquids, such as 1,8-diazabicyclo[5.4.0]-7-undeceniumimidazolide ([DBUH][Im]), have also been developed as efficient catalysts for the transesterification of ethylene (B1197577) carbonate with methanol, achieving high conversion and yield. researchgate.net

Researchers have also explored binary catalyst systems combining ionic liquids with other compounds, like alkali carbonates, to enhance DMC yield under milder conditions. acs.org A synergistic effect has been observed between HFILs and alkali carbonates in the one-pot synthesis of DMC. acs.org Furthermore, to address challenges related to catalyst recovery and the cost of bulk ionic liquids, heterogeneous supported ionic liquid catalysts have been developed. rsc.orgrsc.org These catalysts, where the ionic liquid is grafted onto a solid support, have shown outstanding performance, stability, and recyclability in the one-pot synthesis of DMC from carbon dioxide, an epoxide, and methanol. rsc.orgrsc.org

Table 1: Performance of Various Ionic Liquid Catalysts in this compound (DMC) Synthesis

Alkali Metal Catalysts

Alkali metal catalysts, particularly carbonates and methoxides, are utilized in the synthesis of this compound. acs.orgmdpi.comwhiterose.ac.uk The catalytic mechanism is proposed to involve the interaction of methanol with the alkali base to form a methoxy anion (CH₃O⁻). mdpi.com This anion then reacts with carbon dioxide to form an intermediate, which is subsequently methylated to produce the target DMC. mdpi.com

In one-pot synthesis approaches from an epoxide, CO₂, and methanol, alkali carbonates like sodium carbonate (Na₂CO₃) have been used as a co-catalyst alongside ionic liquids. acs.org Studies have shown that while strong bases like potassium hydroxide (B78521) (KOH) and sodium methoxide (B1231860) (CH₃ONa) can be active, weaker alkalis sometimes result in better yields, possibly because excessively strong basicity can inhibit the transesterification step. acs.org For instance, in a binary system with an ionic liquid, Na₂CO₃ was found to be a suitable base catalyst. acs.org

Research has also focused on alkali halide-based catalysts, such as systems containing K₂CO₃, for the one-pot synthesis of DMC. whiterose.ac.uk The addition of zinc powder to a K₂CO₃-NaBr-ZnO catalyst system was found to significantly increase DMC selectivity by promoting the formation of crucial intermediates like zinc methoxide. whiterose.ac.uk

Table 2: Examples of Alkali Metal Catalysts in this compound (DMC) Synthesis

Heteropolyacid Catalysts

Heteropolyacids are oxometallic clusters that possess a unique cage-like structure and significant Brønsted acidity, making them potential catalysts for the direct synthesis of DMC from CO₂ and methanol. mdpi.com Among these, H₃PW₁₂O₄₀, which has a Keggin structure, has been identified as having suitable acid content and strength for this catalytic reaction. mdpi.com

These catalysts are often used with supports like ZrO₂, Ce-Ti oxide, and Ce-Zr oxide. mdpi.com For example, a H₃PW₁₂O₄₀/ZrO₂ catalyst prepared via a sol-gel method exhibited both Brønsted and Lewis acid sites, which are beneficial for the reaction. mdpi.com Heteropolyacid catalysts have been reported for the conversion of methanol and CO₂ to DMC, although early studies often noted low DMC yields. mdpi.com

Metal-Organic Frameworks (MOFs) in Catalysis

Metal-Organic Frameworks (MOFs) are porous coordination polymers with high surface areas, tunable porosity, and stable structures, making them highly promising for catalytic applications, including DMC synthesis. researchgate.netmdpi.com Their metal framework sites, organic linkers, and potential defect sites can all contribute to catalytic activity. mdpi.comresearchgate.net

Zirconium-based MOFs such as UiO-66, MOF-808, and ZIF-67 have demonstrated good selectivity in the catalytic synthesis of DMC. researchgate.net Modifications to these MOFs, for instance, by using trifluoroacetic acid to adjust the structure and acidity of UiO-66, can enhance catalytic activity. researchgate.net In one study, using MOF-808-4 as a catalyst for the direct synthesis from CO₂ and methanol at 140°C and 12 MPa, a methanol conversion of 21.5% and a DMC selectivity of 100% were achieved. researchgate.net MOFs can also serve as excellent supports for single-site catalysts; for example, a UiO-66-NH₂ framework was used to stabilize Palladium (Pd) single sites for CO esterification to DMC, showing high selectivity (>98%) and stability. researchgate.net The development of trifunctional MOFs that combine Lewis acidic sites, Brønsted acidic sites, and nucleophilic centers allows for the catalysis of CO₂ conversion without the need for co-catalysts. nih.gov

Table 3: Performance of Metal-Organic Framework (MOF) Catalysts in Carbonate Synthesis

Metal Oxide Catalysts

Metal oxide catalysts are widely studied for the direct synthesis of DMC from CO₂ and methanol. mdpi.com Transition metal oxides such as cerium oxide (CeO₂) and zirconium oxide (ZrO₂) are particularly effective due to the presence of both Lewis acid and base active sites. mdpi.comnih.gov The reaction mechanism involves the adsorption and activation of methanol on these acid-base sites, followed by the insertion of CO₂ to form a monocarbonate intermediate, which then reacts with another activated methanol molecule to produce DMC. mdpi.com

The catalytic performance of metal oxides is strongly linked to their acid-base properties and the presence of oxygen vacancies. mdpi.comacs.org Modifying these catalysts, for example, by doping CeO₂ with Zr, can promote the formation of oxygen vacancies and enhance catalytic activity. acs.org In-situ FTIR studies have revealed that CO₂ can adsorb on these oxygen vacancies to form a bidentate carbonate intermediate, which participates in the reaction. acs.org Similarly, modifying CeO₂ with calcium oxide (CaO) has been shown to create more oxygen vacancies, which is conducive to CO₂ adsorption and improves catalytic performance. mdpi.com Mixed metal oxides, such as CeO₂-ZrO₂, are also effective, and their properties can be further enhanced by adding other oxides like Ga₂O₃. kiche.or.kr

Table 4: Performance of Metal Oxide Catalysts in Direct DMC Synthesis from CO₂ and Methanol

Role of Catalyst Supports (e.g., Activated Carbon, Carbon Nanotubes, Zeolites, Graphene)

Activated Carbon (AC): AC is a common support due to its high surface area. Modifying AC, for instance by coating it with starch, can increase the specific surface area and effective pore volume. rsc.org This improves the dispersion of active metals like Pd and Cu, leading to enhanced catalytic activity and selectivity in the carbonylation of methyl nitrite (B80452) to DMC. rsc.org The modification can also increase Lewis acidity, which helps maintain the active state of the metal (e.g., Pd²⁺) and improves catalyst stability. rsc.org

Carbon Nanotubes (CNTs): CNTs offer unique properties like high thermal stability and surface area. nih.gov They can be integrated into catalyst systems to generate mesoporosity in supports like zeolites. nih.gov A Cu-Ni/MWCNT catalyst was found to be active for DMC production, with its high activity attributed to a synergistic effect between the metals and the support for activating methanol and CO₂. mdpi.com

Zeolites: Zeolites are used as supports in bifunctional catalysts due to their acidic properties. nih.gov In processes like hydrocracking, which shares challenges with catalytic synthesis such as catalyst deactivation, zeolites provide the acid sites necessary for cracking reactions. nih.gov

Graphene: Graphene and graphene nanoplatelets (GNPs) also provide high thermal stability and surface area. nih.gov A non-precious metal catalyst supported on multi-walled carbon nanotubes, which became enriched with graphene sheets during synthesis, showed enhanced durability for the oxygen reduction reaction, a concept applicable to improving catalyst lifespan in other demanding reactions. nih.gov

Strategies for Enhanced Yield and Selectivity

A primary challenge in the direct synthesis of DMC from CO₂ and methanol is the unfavorable thermodynamic equilibrium, which results in low reactant conversion and product yield. aalto.firesearchgate.net A key strategy to overcome this limitation is the in-situ removal of water, a byproduct of the reaction. researchgate.netrsc.org This shifts the equilibrium toward the products, enhancing the DMC yield. rsc.org

This can be achieved using various dehydrating agents:

Physical Dehydrating Agents: Molecular sieves, such as molecular sieve 3A, are commonly used to physically absorb the water formed during the reaction. researchgate.netrsc.org Their use has been shown to make the DMC yield almost linearly dependent on reaction time and catalyst amount under effective dehydration conditions. rsc.org

Chemical Dehydrating Agents: Various chemical agents that react with water can be employed. These include nitriles (like acetonitrile (B52724) and benzonitrile), acetals (like 2,2-dimethoxypropane), and others. rsc.orgnih.gov For example, 2-cyanopyridine has been effectively used as a dehydrating agent in combination with a CeO₂ catalyst in a continuous packed-bed reactor. nih.gov

Beyond water removal, other strategies include:

Catalyst Design: The development of highly efficient and stable catalysts is crucial. aalto.firesearchgate.net This involves exploring various catalytic systems, including metal oxides, MOFs, and ionic liquids, and modifying their properties (e.g., acidity, basicity, oxygen vacancies) to improve activity and selectivity. mdpi.comacs.orgrsc.org

Optimization of Reaction Conditions: Adjusting kinetic parameters such as temperature, pressure, and reactant ratios is another important strategy to maximize yield. nih.govaalto.fi For example, increasing the amount of catalyst can lead to higher methanol conversion and DMC yield, up to a certain point. nih.gov The use of supercritical CO₂ has also been explored to improve reaction rates. rsc.org


Thermodynamic Limitations and Solutions

The direct synthesis of this compound from carbon dioxide (CO₂) and methanol is an attractive green chemistry route, but it is significantly hampered by thermodynamic constraints. rsc.orgrsc.org The reaction is endergonic under typical conditions, meaning it requires an input of energy to proceed and does not occur spontaneously. nih.govacs.org This challenge is primarily due to the high stability of the CO₂ molecule and the unfavorable reaction equilibrium, which tends to favor the reactants. rsc.orgrsc.org

The formation of water as a by-product is a critical issue, as its presence can lead to the hydrolysis of the this compound product back to methanol and CO₂, further limiting the net yield. rsc.orgarviatechnology.com At a typical reaction temperature of 140°C, the equilibrium constant (Keq) is extremely low, leading to minimal product formation. acs.org For instance, thermodynamic models show that even at high pressures (1000 bar) and temperatures between 100-140°C, the achievable conversion of methanol to DMC is only about 1%. nih.gov

To overcome these limitations, a primary strategy is to shift the reaction equilibrium toward the products. This is most effectively achieved by the in-situ removal of water from the reaction medium. osti.govabo.firesearchgate.net By continuously removing the water by-product, the reverse hydrolysis reaction is suppressed, allowing for a higher net conversion of reactants to this compound. researchgate.net This approach directly addresses the thermodynamic barrier, making the direct synthesis route more viable.

Water Removal Strategies (Dehydrating Agents)

Various water removal strategies, primarily involving the use of dehydrating agents, have been developed to drive the direct synthesis of DMC forward. These agents function by either physically adsorbing or chemically reacting with the water produced during the reaction. rsc.orgabo.fi

Inorganic dehydrating agents, such as molecular sieves (e.g., 3A, 4A, 5A, 13X), are widely used due to their high surface area, thermal stability, and ease of recycling. nih.govmdpi.comaiche.org They trap water molecules within their porous structure, effectively sequestering them from the reaction mixture. mdpi.com The use of Linde Type A (LTA) zeolites, for example, has been shown to selectively remove water over methanol with a high separation factor, leading to a tenfold increase in DMC yield compared to conventional methods. osti.gov

Chemical dehydrating agents react with water, converting it into other compounds. These include nitriles like 2-cyanopyridine (2-CP) and benzonitrile, as well as orthoesters and acetals such as 1,1,1-trimethoxymethane (TMM) and 2,2-dimethoxypropane (B42991) (DMP). mdpi.comaiche.orgmdpi.com 2-cyanopyridine has demonstrated exceptional performance, enabling methanol conversions above 90% with near-total selectivity for DMC by converting water into 2-picolinamide. mdpi.comtamu.edu However, challenges related to the separation and regeneration of agents like 2-CP can hinder industrial scale-up. aiche.org Other agents like DMP are effective but can reduce DMC selectivity due to the formation of acetone (B3395972) as a by-product. aiche.org The combination of different dehydrating systems, such as using molecular sieves in the gas phase and an organic agent like DMP in the liquid phase, has achieved methanol conversion rates as high as 48.6% with 88% selectivity for DMC. nih.gov

The following table summarizes the performance of various dehydrating agents in the direct synthesis of DMC.

Dehydrating AgentCatalystTemperature (°C)Pressure (bar)Methanol Conversion (%)DMC Selectivity (%)Source
2-Cyanopyridine CeO₂1203092>99 mdpi.com
Benzonitrile Not specifiedNot specifiedNot specified47Not specified aiche.org
2,2-Dimethoxypropane (DMP) CeO₂-ZrO₂11060Not specifiedNot specified mdpi.com
1,1,1-Trimethoxymethane (TMM) & 13X Sieve ZrO₂13038Not specifiedNot specified mdpi.com
Molecular Sieves (gas phase) & DMP (liquid phase) CH₃OK/CH₃I804048.688 nih.gov
Supercritical Conditions in Catalysis

Employing supercritical conditions, particularly with supercritical CO₂, offers another advanced approach to DMC synthesis. In its supercritical state, CO₂ acts as both a reactant and a solvent, which can help overcome mass transfer limitations that exist in biphasic (liquid-vapor) systems. researchgate.net This improved mass transfer facilitates better contact between the reactants and the catalyst.

Research using n-butylmethoxytin compounds as catalysts found that increasing CO₂ pressure beyond 16 MPa, which brings the system into a supercritical state, enhances the reaction rate. researchgate.net Another study using nickel acetate as a catalyst near supercritical conditions (305 K and 10.3 MPa) reported 100% selectivity for DMC and a yield of 350 mol%/mol-cat, with no formation of the methyl acetate by-product that was observed under non-supercritical conditions. mdpi.com The use of supercritical CO₂ is also essential for certain reaction pathways, such as the one-pot synthesis from ethylene epoxide and methanol, where it facilitates the initial formation of ethylene carbonate. researchgate.net

Reaction Condition Optimization and Process Parameters

Optimizing reaction conditions such as temperature, pressure, residence time, and feed ratios is crucial for maximizing the yield and selectivity of this compound. nih.govchemwin-cn.com

Temperature: The effect of temperature is often complex. For the direct synthesis from CO₂, increasing the temperature can enhance reaction rates up to a certain point. For example, using a ZrO₂-3 catalyst, DMC production peaked at 130°C. mdpi.com Beyond this optimal temperature, the yield may decrease due to the preferential formation of by-products like dimethyl ether or because the exothermic nature of the reaction makes it less thermodynamically favorable at higher temperatures. nih.govmdpi.com In the transesterification of propylene (B89431) carbonate, an optimal temperature of 170°C was identified, with higher temperatures favoring side reactions. acs.org

Pressure: In the direct synthesis from CO₂, higher pressure generally increases the concentration of CO₂ in the reaction medium, which can improve conversion rates. nih.govmdpi.com For the oxidative carbonylation of methanol, a total pressure of 4.0 MPa was used to achieve high turnover numbers.

Feed Ratio: The molar ratio of reactants is a key parameter. In the production of DMC from ethylene carbonate (EC) and methanol, a maximum conversion was observed at a specific methanol-to-EC mass ratio. nih.gov

Catalyst and Residence Time: The choice of catalyst is fundamental. In the oxidative carbonylation of methanol, copper-based catalysts are common. mdpi.comresearchgate.net For the alcoholysis of urea (B33335), zinc-based catalysts have proven effective. gychbjb.comresearchgate.net Optimizing residence time is also important; longer times can increase conversion but may also lead to the formation of undesired by-products. nih.gov For example, a study on DMC production found that increasing residence time enhanced the effects of temperature and feed ratio. nih.gov

The table below shows examples of optimized conditions from different studies.

Synthesis RouteCatalystTemperature (°C)PressureKey FindingSource
Direct Synthesis (CO₂ + Methanol) ZrO₂-313038 barOptimal temperature for DMC production. mdpi.com
Transesterification (PC + Methanol) Ti₀.₉₆Pr₀.₀₄170N/AOptimal temperature for PC conversion (81.7%) and DMC selectivity (71.6%). acs.org
Oxidative Carbonylation [Cu(phen)(OAc)₂]₂(μ-H₂O)1204.0 MPaHigh turnover number (33.0 molDMC·molCu⁻¹) achieved.
Urea Alcoholysis ZnO-La₂O₃190N/AYield of intermediate (MC) was 73.4%; subsequent DMC yield was 55.4%. researchgate.net

Indirect Synthetic Routes to this compound

Besides the direct synthesis from CO₂ and methanol, several indirect routes are employed for DMC production. These methods often involve different starting materials and reaction pathways, which can offer advantages in terms of thermodynamics and yield. nih.gov The two prominent indirect routes are the alcoholysis of urea and the oxidative carbonylation of methanol.

Alcoholysis of Urea to this compound

The synthesis of DMC via the alcoholysis of urea with methanol is considered an ecologically and economically interesting approach. osti.gov This process typically occurs in two steps. First, urea reacts with methanol to form an intermediate, methyl carbamate (B1207046) (MC), with the release of ammonia (B1221849). researchgate.netosti.gov This initial step can often proceed without a catalyst. researchgate.net In the second step, the methyl carbamate reacts further with methanol to produce this compound and more ammonia. butlerov.com

ZnO-based catalysts, sometimes combined with other metal oxides like La₂O₃, have been shown to be effective for the second step of the reaction. gychbjb.comresearchgate.net Research indicates that the reaction is thermodynamically unfavorable and reversible, making the removal of the ammonia by-product crucial to shift the equilibrium towards DMC formation. osti.govresearchgate.net Under optimized conditions with a ZnO-La₂O₃ catalyst, a DMC yield of 45.8% (based on urea) was achieved in a continuous process. researchgate.net The addition of sodium methoxide to the reaction system has been found to significantly enhance the yield of the methyl carbamate intermediate. gychbjb.com

Oxidative Carbonylation of Methanol

The oxidative carbonylation of methanol is a major industrial method for producing DMC, particularly in developed countries. mdpi.com This route involves reacting methanol with carbon monoxide (CO) and oxygen (O₂) over a catalyst. mdpi.comresearchgate.net The process is thermodynamically favorable and characterized by mild reaction conditions, low production costs, and high selectivity for DMC, with water being the only significant by-product. researchgate.netmdpi.com

Copper-based catalysts, such as copper(I) chloride (CuCl), are highly effective for this process. mdpi.com The reaction mechanism involves the catalyst interacting with methanol and oxygen to form a copper methoxide species, which then undergoes carbonylation with CO to produce DMC, regenerating the CuCl catalyst. mdpi.com Research has focused on developing both chlorine-containing and chlorine-free copper catalysts supported on various materials to enhance performance and stability. researchgate.netmdpi.com Under optimized conditions in an isothermal fixed-bed reactor at 130°C, this process has achieved a methanol conversion of 81.86% and a DMC selectivity of 83.47%. mdpi.com

Catalytic Systems for Oxidative Carbonylation

The oxidative carbonylation of methanol is a prominent route for this compound (DMC) synthesis, and the development of effective catalysts is central to its success. citedrive.comcolab.ws This method is considered thermodynamically favorable and has been a focus of extensive research. citedrive.comresearchgate.net Catalytic systems primarily revolve around copper-based catalysts, which can be categorized into chlorine-containing and chlorine-free systems. mdpi.com

Chlorine-Containing Catalysts: A typical chlorine-containing catalyst is CuCl. mdpi.com In this system, the process involves two main steps: the interaction of methanol and oxygen with the CuCl catalyst to form a copper(II) methoxychloride complex (Cu(OCH₃)Cl), followed by the carbonylation of this intermediate with carbon monoxide (CO) to produce DMC, which also reduces the copper catalyst. mdpi.com Another example is the CuCl₂/NaOH/AC (activated carbon) catalyst, which has shown excellent performance, reportedly forming a Cu₂(OH)₃Cl intermediate species that is crucial for the reaction. elsevierpure.comkisti.re.kr The optimal reaction temperature for these vapor-phase reactions is generally found to be between 120-130°C. elsevierpure.comkisti.re.kr

Chlorine-Free Catalysts: To overcome issues associated with chlorine, such as corrosion, chlorine-free catalysts have been developed. researchgate.net Copper-exchanged zeolites, particularly Cu/Y zeolites, are a significant class of chlorine-free catalysts. researchgate.netrsc.org High activity has been achieved with Cu/zeolite Y catalysts prepared by precipitation and activated under an inert atmosphere, yielding DMC space-time yields up to 100 g per liter of catalyst per hour. researchgate.net Carbon-supported copper catalysts are also widely studied, with efforts focused on structural optimization and performance regulation. citedrive.comresearchgate.net Hydrophobic modification of Cu/AC catalysts has been shown to stabilize the active Cu⁺ species against deactivation by the water byproduct. researchgate.net

Beyond copper, other metals have been explored. Solid core-shell cobalt catalysts (CoNC@NC) have been presented as an alternative, demonstrating a significant increase in methanol conversion compared to simpler cobalt catalysts and lower deactivation rates over multiple cycles. researchgate.net

Interactive Table: Comparison of Catalytic Systems for Oxidative Carbonylation

Catalyst System Category Key Features / Performance Source(s)
CuCl Chlorine-Containing Forms Cu(OCH₃)Cl intermediate. mdpi.com
CuCl₂/NaOH/AC Chlorine-Containing Optimal temperature 120-130°C; forms Cu₂(OH)₃Cl intermediate. elsevierpure.comkisti.re.kr
Cu/Zeolite Y Chlorine-Free Achieves high space-time yields (up to 100 g/Lcat·h). researchgate.net
Hydrophobic Cu/AC Chlorine-Free Stabilizes Cu⁺ species against water-induced deactivation. researchgate.net
CoNC@NC Chlorine-Free (Alternative) Showed higher methanol conversion (17.1%) and lower deactivation than standard Co catalysts. researchgate.net
Reaction Mechanisms of Oxidative Carbonylation

Understanding the reaction mechanism of methanol oxidative carbonylation is crucial for catalyst design and process optimization. Studies using advanced techniques like Density Functional Theory (DFT) and operando spectroscopy have provided significant insights. rsc.orgmdpi.com

A common pathway identified on various copper-based catalysts (including Cu⁺, Cu²⁺, Cu₂O, and CuO species in Y zeolites) involves several key steps: mdpi.com

Methanol (CH₃OH) adsorbs onto the catalyst surface and is oxidized to a methoxy species (CH₃O). mdpi.com

Carbon monoxide (CO) inserts into the CH₃O species to form a monomethyl carbonate (MMC) intermediate (CH₃OCO). rsc.orgmdpi.com

This intermediate subsequently reacts with another CH₃O species to form DMC. mdpi.com

The DMC product desorbs from the surface into the gas phase. mdpi.com

Operando studies on CuY zeolites have confirmed that DMC is produced via a monodentate MMC intermediate. rsc.org These studies also revealed that lattice oxygen from copper oxide (CuOₓ) species participates in the formation of the MMC intermediate, and gas-phase oxygen is necessary to re-oxidize the catalyst. rsc.org However, this gas-phase oxygen can also lead to undesirable side reactions, such as the oxidation of CO to carbon dioxide and the oxidation of methanol to byproducts like methyl formate and dimethoxymethane. rsc.org

Gas-Phase Methyl Nitrite Carbonylation

The gas-phase carbonylation of methyl nitrite represents a significant advancement in DMC production, notably developed by Ube Industries. chemistry.or.jpresearchgate.net This method avoids many of the drawbacks of direct oxidative carbonylation by separating the oxidation and carbonylation steps. chemistry.or.jp The process is characterized by high efficiency and minimal catalyst deactivation. chemistry.or.jp

DMC Synthesis: Methyl nitrite (MN) reacts with carbon monoxide (CO) in the gas phase over a palladium-based catalyst to produce this compound and nitrogen monoxide (NO). chemistry.or.jpresearchgate.net

MN Regeneration: The nitrogen monoxide generated in the first step is recycled and reacts with methanol and oxygen to regenerate methyl nitrite for use in the DMC synthesis step. mdpi.comchemistry.or.jp

A key advantage of this route is that oxygen and water are not present in the DMC synthesis reactor, which prevents the deactivation of the catalyst and reduces the risk of explosion and the formation of CO₂ as a byproduct. mdpi.comchemistry.or.jp

The catalyst is crucial to this process, with heterogeneous supported palladium (Pd) catalysts being the most widely investigated. researchgate.net Research has focused on developing highly efficient and stable catalysts, including both chlorine-containing and chlorine-free systems. researchgate.net Studies show that fully exposed palladium clusters can exhibit superior activity and selectivity compared to atomically dispersed Pd catalysts or Pd nanoparticles, favoring a Langmuir-Hinshelwood reaction mechanism that efficiently produces DMC. rsc.orgrsc.org Modifications to the catalyst support, such as using starch-coated activated carbon, have been shown to improve catalyst stability and activity by increasing the content of Cu²⁺ (often used as a promoter), which helps maintain the active Pd²⁺ state. rsc.org

Transesterification Methods (e.g., Ethylene Carbonate Transesterification)

Transesterification of cyclic carbonates, such as ethylene carbonate (EC) or propylene carbonate (PC), with methanol is a well-established and promising pathway for DMC synthesis. ionike.comnih.gov This route is considered a green process because the cyclic carbonate feedstocks can be produced from the reaction of epoxides with carbon dioxide, offering a method for CO₂ utilization. ionike.comnih.gov The process is known for its mild reaction conditions and the high purity of the final product. nih.gov

The general reaction involves the equilibrium between the cyclic carbonate, methanol, this compound, and a co-product, which is a high-value diol (e.g., ethylene glycol or propylene glycol). nih.govresearchgate.netEthylene Carbonate + 2 Methanol ⇌ this compound + Ethylene Glycol

A variety of heterogeneous catalysts have been developed to efficiently drive this reaction.

Mixed Metal Oxides: Binary zinc-yttrium oxides prepared by co-precipitation have demonstrated superior catalytic activity, with a Zn/Y molar ratio of 3 being optimal. ionike.com The high activity is attributed to an abundance of medium-strength basic sites on the catalyst surface. ionike.com Similarly, CeO₂-La₂O₃ oxides have also been found to be effective. nih.gov

Zeolites: Commercially available NaZSM-5 zeolite has been proven to be a highly efficient heterogeneous catalyst, achieving a 77% yield and 97% selectivity for DMC under mild conditions (70°C). cdnsciencepub.com

Ionic Liquids (ILs): Ionic liquids, both as homogeneous catalysts and immobilized on supports, have been extensively studied. beilstein-journals.orgd-nb.info Basic ILs derived from DABCO (1,4-diazabicyclo[2.2.2]octane) have shown good performance. d-nb.info To improve recyclability, ILs have been immobilized on supports like mesocellular silica (B1680970) foam or used in the form of polymeric ionic liquids (PILs). beilstein-journals.orgsciopen.com Swelling poly(ionic liquid)s have shown catalytic activities comparable to their homogeneous counterparts and could be reused for multiple cycles without significant loss of activity. sciopen.com

The choice of reaction parameters is also critical. A high methanol-to-cyclic carbonate molar ratio is typically used to shift the reaction equilibrium towards the products. nih.gov

Interactive Table: Catalysts for Transesterification Synthesis of DMC

Catalyst Feedstocks Key Performance Metrics Source(s)
Binary Zinc-Yttrium Oxides Ethylene Carbonate + Methanol TOF of 236 mmol/gcat·h; superior activity due to medium basic sites. ionike.com
NaZSM-5 Zeolite Ethylene Carbonate + Methanol 77% DMC yield and 97% selectivity at 70°C. cdnsciencepub.com
Poly(ionic liquid)s (PILs) Ethylene Carbonate + Methanol High catalytic activity, similar to homogeneous ILs; reusable for up to seven runs. sciopen.com
CeO₂-La₂O₃ Oxides Propylene Carbonate + Methanol High catalytic performance under relatively mild conditions. nih.gov

Novel and Emerging Synthesis Pathways for this compound

Electrosynthesis Routes Utilizing Carbon Dioxide

The electrochemical synthesis of this compound from carbon dioxide and methanol is a novel and promising route that aims to utilize CO₂ as a C1 building block under ambient conditions. rsc.orgyoutube.com This approach involves the convergent paired electrosynthesis, where the cathodic reduction of CO₂ is coupled with the anodic oxidation of methanol in a single electrochemical cell. rsc.org

Significant progress has been made in developing catalysts for this process. One pioneering study utilized an axial oxygen-coordinated nickel single-atom catalyst, which achieved a high Faradaic efficiency (FE) for DMC of up to 80%. rsc.org The mechanism involves the catalyst facilitating the generation of a key *COOH intermediate and accelerating the dissociation of water and methanol. rsc.org Another approach employed a specially designed capacitor-like cell reactor with 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU) supported on a carbonaceous material, which also demonstrated the ability to boost catalytic activity when a voltage was applied. rsc.org

Researchers have also developed a system that mimics the electron flow in natural biological systems. youtube.com In this process, electrons are transferred from the cathode to CO₂ to produce carbon monoxide, and an electron transfer mediator then facilitates the formation of a new bond between the CO and methanol, ultimately producing DMC at room temperature. youtube.com This method is notable for producing a high-value chemical at a low electrical energy cost. youtube.com

However, challenges remain. Some studies have noted that while DMC can be formed electrochemically, it may be unstable and decompose under the reductive conditions applied in the reactor. acs.org In-situ FTIR studies have identified alkyl ammonium (B1175870) methyl carbonate as a potential product or decomposition intermediate, highlighting the complexity of the reaction environment. acs.org

Biomass-Derived Methanol Integration for this compound Production

Integrating biomass as a feedstock represents a key strategy for enhancing the sustainability of this compound production. This pathway involves producing methanol from biomass sources, which is then used in established DMC synthesis routes, such as the transesterification of ethylene carbonate. mdpi.com

The process begins with the conversion of biomass, such as residual bagasse from the sugar and ethanol (B145695) industry, into synthesis gas (a mixture of CO and H₂) through processes like gasification or pyrolysis. mdpi.com This synthesis gas is then catalytically converted into "biomethanol." mdpi.com This renewable methanol can then be fed into a DMC production plant.

A detailed techno-economic and CO₂ net assessment was conducted for a process integrating biomethanol production with DMC synthesis via the ethylene carbonate route. mdpi.com The study simulated a process that achieved a DMC conversion rate of 78.06% and a purity of 96.80%. mdpi.com However, the findings suggested that under the evaluated conditions, this integration was not economically advantageous compared to routes using commercially available methanol, as it led to higher capital (CAPEX) and operating (OPEX) expenditures. mdpi.com Furthermore, the integrated process resulted in a net CO₂ emission of 3.41 kg CO₂ per kg of DMC, which exceeded conventional methods. mdpi.com Despite these findings, the study acknowledged that using biomethanol offers other environmental advantages over fossil-fuel-derived methanol. mdpi.com

Mechanistic and Theoretical Studies of Dimethyl Carbonate Reactivity

Reaction Mechanism Analysis of Dimethyl Carbonate Transformations

This compound (DMC) is a versatile and environmentally benign chemical reagent with tunable reactivity. nih.gov Its chemical behavior is primarily dictated by the reaction conditions, particularly temperature, which allows it to function as either a methoxycarbonylating or a methylating agent. nih.govunicamp.br This dual reactivity stems from its nature as an ambident electrophile, possessing two reactive sites for nucleophilic attack: the carbonyl carbon (a hard electrophilic center) and the methyl carbons (soft electrophilic centers). rsc.orgresearchgate.net

The transformation pathway is generally governed by two competing mechanisms: a base-catalyzed acyl cleavage (BAc2) and a base-catalyzed alkyl cleavage (BAl2). unicamp.brrsc.org At lower temperatures, typically around 90 °C, nucleophilic attack preferentially occurs at the carbonyl carbon, leading to methoxycarbonylation products via the BAc2 mechanism. nih.govunicamp.br At elevated temperatures, usually above 160 °C, the methyl group becomes the primary site of attack, resulting in methylation via the BAl2 mechanism. nih.govunicamp.br This temperature-dependent selectivity can be rationalized by the Hard and Soft Acids and Bases (HSAB) theory, where hard nucleophiles favor the hard carbonyl carbon, while the increased temperature facilitates attack at the softer methyl carbon. researchgate.netresearchgate.net The methylation reaction is typically irreversible due to the decomposition of the methoxycarboxylic acid intermediate into methanol (B129727) and carbon dioxide. unicamp.br

Methylation Reactions by this compound

This compound has emerged as a green alternative to conventional methylating agents like dimethyl sulfate (B86663) and methyl halides, which are known for their high toxicity and the production of stoichiometric salt waste. unive.itresearchgate.netwikipedia.org DMC-mediated methylations are often catalytic processes that utilize safe solid bases, such as alkaline carbonates or zeolites, thereby preventing the formation of undesirable inorganic byproducts. nih.gov

A remarkable feature of this compound is its exceptional selectivity for monomethylation, particularly with substrates prone to multiple alkylations like CH2-active compounds and primary aromatic amines. nih.govresearchgate.netup.pt

For mono-C-methylation of methylene-active compounds (e.g., arylacetonitriles, alkyl aryl sulfones), selectivities greater than 99% can be achieved. unive.itresearchgate.netscispace.com This high selectivity is attributed to a unique sequential reaction mechanism. The process begins with a methoxycarbonylation of the substrate carbanion at the carbonyl carbon of DMC (BAc2 mechanism). unicamp.brscispace.com The resulting intermediate is then methylated at the alkyl carbon of a second DMC molecule (BAl2 mechanism). unicamp.br This is followed by a final demethoxycarbonylation step to yield the monomethylated product. unicamp.brscispace.com This pathway effectively prevents a second methylation event on the initial active methylene (B1212753) group.

For mono-N-methylation , primary aromatic amines react with DMC over zeolite catalysts at temperatures between 120–150 °C to yield the corresponding mono-N-methyl derivatives with high selectivity (92–98%). capes.gov.br This selectivity is explained by a mechanism involving the formation of carbamate (B1207046) (ArNHCO2CH3) and N-methylcarbamate [ArN(CH3)CO2CH3] intermediates, which is a result of the combined reactivity of DMC and the acid-base properties of the zeolite catalyst. capes.gov.br

The methylation of various nucleophiles using DMC is typically performed in the presence of a catalyst. Base catalysts are commonly employed to facilitate the deprotonation of the substrate, thereby increasing its nucleophilicity. organic-chemistry.org

Alkali Carbonates : Potassium carbonate (K2CO3) is a widely used, inexpensive, and effective catalyst for the methylation of CH2-active compounds, unive.itup.pt carboxylic acids, organic-chemistry.org and phenols. mdma.ch

Ionic Liquids : Tributylmethylammonium methylcarbonate (B8334205) has been used as a catalytic base for the N-methylation of indole (B1671886) and the methylation of amines, phenols, and carboxylic acids under continuous flow conditions. rsc.orgrsc.org

Zeolites : Faujasite-type (X and Y) zeolites have proven to be highly effective and selective catalysts for the mono-N-methylation of primary aromatic amines. capes.gov.br Basic zeolites have also been used as catalysts for the O-methylation of phenols in continuous-flow, vapor-phase processes. mdma.ch

Organic Bases : Strong, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used, though their high cost often necessitates catalytic use. rsc.org

The choice of catalyst depends on the substrate and the desired reaction conditions (e.g., batch vs. continuous flow, liquid vs. vapor phase).

Methoxycarbonylation Reactions by this compound

At lower temperatures (reflux, ~90 °C), this compound primarily acts as a methoxycarbonylating agent. nih.govunicamp.br This reaction proceeds via a nucleophilic attack on the acyl carbon of DMC, following the BAc2 mechanism. unicamp.br Methoxycarbonylation is a key transformation for several synthetic applications:

Transesterification : The reaction of DMC with alcohols or phenols yields mixed or symmetrical carbonates. For example, reacting DMC with phenol (B47542) can produce methyl phenyl carbonate, a precursor for diphenyl carbonate. researchgate.net

Carbamate Synthesis : Amines react with DMC to form methyl carbamates, which are valuable intermediates for isocyanates. researchgate.net

Intermediate Formation : As previously discussed, methoxycarbonylation is the crucial first step in the selective mono-C-methylation of active methylene compounds. unicamp.brscispace.com The reaction of ketones with an α-hydrogen with DMC over solid base catalysts also proceeds via methoxycarbonylation. researchgate.net

Nucleophilic Attack Mechanisms (BAC2 and BAL2)

The reactivity of this compound is fundamentally defined by the competition between two nucleophilic substitution pathways: BAc2 and BAl2. unicamp.brresearchgate.net

BAc2 (Bimolecular, Base-catalyzed, Acyl cleavage) : This mechanism involves a nucleophilic attack on the electrophilic carbonyl carbon atom. The reaction proceeds through a tetrahedral intermediate, followed by the departure of a methoxide (B1231860) leaving group. This pathway is favored by hard nucleophiles and lower reaction temperatures (~90 °C), leading to methoxycarbonylation products. unicamp.brresearchgate.netox.ac.uk

BAL2 (Bimolecular, Base-catalyzed, Alkyl cleavage) : This mechanism involves a nucleophilic attack on one of the electrophilic methyl carbon atoms, with the methyl carbonate anion acting as the leaving group. This SN2-type reaction is favored at higher temperatures (typically >160 °C) and leads to methylation products. unicamp.brresearchgate.net The methyl carbonate anion formed is unstable and decomposes into methanol and carbon dioxide, rendering the methylation process irreversible. unicamp.br

In many reactions, particularly the selective C-methylation of active methylene compounds, these mechanisms occur in a specific sequence: an initial BAc2 attack is followed by a BAl2 attack on an intermediate, demonstrating a synergistic interplay between the two pathways. unicamp.brscispace.com

Reactivity with Specific Functional Groups (e.g., Amines, Phenols, CH2-active compounds)

The tunable reactivity of DMC allows for selective transformations of various functional groups, often with the use of specific catalysts and conditions.

Amines : Primary aromatic amines undergo highly selective mono-N-methylation with DMC when catalyzed by faujasite X- and Y-type zeolites. capes.gov.br The reaction proceeds through carbamate intermediates, preventing dialkylation and yielding products with selectivities often exceeding 95%. capes.gov.br

Phenols : The O-methylation of phenols with DMC is a well-established green alternative to the Williamson ether synthesis. mdma.ch The reaction can be carried out using potassium carbonate as a catalyst, often without a solvent, to selectively produce alkyl aryl ethers. mdma.ch While O-methylation is dominant, C-methylation by-products can sometimes form at very high temperatures in the vapor phase. mdma.ch

CH2-active compounds : Compounds with an acidic methylene group flanked by electron-withdrawing groups, such as arylacetonitriles and alkyl aryl sulfones, react with DMC in the presence of a base like K2CO3 to afford mono-C-methylated products with near-perfect selectivity (>99%). unive.itscispace.com The reaction mechanism involves an initial methoxycarbonylation (BAc2), followed by methylation (BAl2) and subsequent demethoxycarbonylation. scispace.com

Research Findings on this compound Methylation

Mentioned Chemical Compounds

Theoretical Computational Chemistry Studies on this compound

Theoretical computational chemistry has become an indispensable tool for understanding the intricate reactivity of this compound (DMC). These methods provide molecular-level insights that complement experimental findings, enabling a deeper understanding of reaction mechanisms, kinetics, and the inherent properties of the molecule.

Quantum Chemical Methods in Reaction Mechanism Elucidation

Quantum chemical methods are pivotal in mapping the potential energy surfaces of reactions involving this compound, thereby elucidating detailed reaction mechanisms. These computational techniques allow for the characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states.

High-level ab initio methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have been employed to provide benchmark data on DMC's structure and energetics. nih.govacs.org Such methods are essential for the spectroscopic characterization of different conformers of DMC. nih.govacs.org For instance, the reaction mechanism for the synthesis of DMC from methyl carbamate (MC) and methanol has been investigated using quantum chemical calculations, revealing that the uncatalyzed reaction is unfavorable both kinetically and thermodynamically. researchgate.net The study highlighted that the reaction is significantly catalyzed by both acid and base catalysts. researchgate.net

Quantum mechanical calculations have also been used to determine the branching ratio of key reactions in the combustion of DMC. For example, the decomposition of the CH₃OC(=O)• radical to either CH₃• + CO₂ or CH₃O• + CO was studied using ab initio methods to refine the rate constants used in kinetic models. unt.eduosti.gov These calculations revealed that the A-factors for these reactions were significantly higher than previously estimated, impacting the understanding of how DMC behaves as a fuel oxygenate. unt.eduosti.gov

Furthermore, studies on the synthesis of DMC from urea (B33335) and methanol have utilized quantum chemical calculations alongside experimental techniques to propose reaction mechanisms. researchgate.netacs.org These studies indicated a two-step process involving the coordination of methyl carbamate to a metal catalyst, followed by reaction with methanol to yield DMC. researchgate.netacs.org The ambident reactivity of DMC, where it can act as either a methylating or carboxymethylating agent, has also been rationalized through quantum mechanics, correlating the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 characteristics with the pKa values of the reacting substrates to explain the observed product selectivity. wuxiapptec.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of this compound due to its favorable balance of accuracy and computational cost. DFT calculations are widely applied to investigate the mechanisms and kinetics of DMC synthesis and decomposition.

One prominent application is in the study of DMC synthesis via the oxidative carbonylation of methanol. Periodic DFT calculations have been used to explore this reaction on various catalyst surfaces. For instance, on a Cu₂O catalyst, DFT studies showed that the rate-determining step is the insertion of carbon monoxide (CO) into a methoxide species, with a calculated activation barrier of 161.9 kJ mol⁻¹ in the gas phase. nih.gov The study also revealed that the presence of a solvent like methanol or water significantly lowers this barrier to 70.2 kJ mol⁻¹ and 63.9 kJ mol⁻¹, respectively, facilitating the reaction. nih.gov

Similarly, DFT investigations on Pd(II)/β zeolite catalysts identified the active site and mapped out the reaction pathways for the formation of DMC, as well as byproducts like methyl formate (B1220265) and dimethoxymethane. rsc.org The calculations confirmed that the activation energies for the formation of these byproducts are higher than that for DMC. rsc.org Studies on Cu-exchanged Y zeolites have also employed DFT to compare the catalytic activity of different copper species (Cu⁺, Cu²⁺, Cu₂O, and CuO). mdpi.com These calculations identified a common reaction route and determined that the rate-limiting step varies depending on the copper species, with Cu⁺Y and Cu₂O-Y zeolites showing the highest catalytic activities. mdpi.com

DFT has also been used to explore the direct synthesis of DMC from CO₂ and methanol. A study on a Me₂SnO catalyst used the CAM-B3LYP/def2-SVP DFT approach to evaluate the thermodynamic and kinetic parameters of the reaction, identifying the stationary points along the reaction pathway. acs.org In the context of DMC synthesis from methyl carbamate and methanol, DFT calculations have shown that the uncatalyzed reaction is kinetically unfavorable but is effectively catalyzed by acid and base catalysts. researchgate.net

Table 1: Activation Barriers for DMC Synthesis via Methanol Oxidative Carbonylation on Various Catalysts (DFT Calculations)

CatalystRate-Determining StepActivation Barrier (kJ·mol⁻¹)Reference
Cu₂O (gas phase)CO insertion into methoxide161.9 nih.gov
Cu₂O (in methanol)CO insertion into methoxide70.2 nih.gov
Cu₂O (in water)CO insertion into methoxide63.9 nih.gov
Cu⁺Y zeoliteCO insertion into CH₃O63.73 mdpi.com
Cu²⁺Y zeoliteOxidation of CH₃OH to CH₃O66.73 mdpi.com
Cu₂O-Y zeoliteCO insertion into CH₃O60.01 mdpi.com
CuO-Y zeoliteCO insertion into CH₃O104.64 mdpi.com

This table presents activation barriers for the rate-limiting step in the synthesis of this compound as determined by Density Functional Theory calculations on different catalytic systems.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior at the atomic level, which is particularly useful for understanding its properties in condensed phases and complex systems.

A significant area of application for MD simulations is in the study of electrolyte solutions for lithium-ion batteries, where DMC is a common co-solvent with ethylene (B1197577) carbonate (EC). Quantum chemistry and MD simulations have been used to study EC:DMC electrolytes doped with LiPF₆. acs.orgresearchgate.net These studies have led to the development of many-body polarizable force fields that accurately predict thermodynamic and transport properties. acs.orgresearchgate.net The simulations revealed that despite a large difference in dielectric constants, both EC and DMC participate in Li⁺ solvation, and ion pairing increases with higher DMC content. acs.org Quantum chemistry results also indicated that Li⁺ complexation significantly stabilizes the polar cis-trans conformer of DMC over its more stable gas-phase cis-cis conformer. acs.orgresearchgate.net

MD simulations have also been employed to investigate the tribological properties of DMC-diesel blends in synthetic base oils. tandfonline.comtandfonline.com These studies combine experiments with simulations to understand how DMC affects friction and wear. The simulations revealed that certain additives, like trimellitate and alkyl naphthalene, can form a protective adsorption film on metal surfaces, mitigating the negative effects of fuel dilution on lubrication. tandfonline.comtandfonline.com

In the context of combustion, Born-Oppenheimer direct dynamics simulations have been used to investigate the unimolecular decomposition of DMC. nih.gov These on-the-fly trajectory simulations, performed at the B3LYP/cc-pVDZ level, confirmed that the dominant decomposition pathway leads to the formation of dimethyl ether (DME) and CO₂. nih.gov The simulations also identified another potentially important high-temperature pathway resulting in :CH₂ (carbene) and carbonic acid monomethyl ester (CAME). nih.gov

Conformational Analysis and Energetics

The reactivity and physical properties of this compound are intrinsically linked to its conformational flexibility. Theoretical studies have been crucial in identifying the stable conformers of DMC and quantifying their energy differences.

Ab initio and DFT calculations have shown that DMC can exist in several conformations, with the primary ones being cis-cis, cis-trans, and a near-trans-near-trans form. rsc.org The cis-cis conformer, which has C₂ᵥ symmetry, is consistently identified as the most stable form (the global minimum). nih.govacs.orgrsc.org The cis-trans conformer (Cₛ symmetry) is a higher-energy local minimum. nih.govacs.orgrsc.org

Highly correlated ab initio methods have been used to precisely calculate the energetics. The energy barrier for the interconversion from the more stable cis-cis to the cis-trans conformer has been calculated to be approximately 3500 cm⁻¹. nih.govacs.org Experimental studies, supported by calculations, have determined the enthalpy difference between the two conformers to be 8.0(4) kJ mol⁻¹ in the liquid phase and 13.6(9) kJ mol⁻¹ in the vapor phase. rsc.org

DMC also exhibits internal rotation of its two methyl groups. For the cis-cis conformer, the two methyl tops are equivalent, and the torsional motion is restricted by a potential energy barrier of 384.7 cm⁻¹. nih.govacs.org In contrast, the trans-cis conformer has two different V₃ barriers of 631.53 cm⁻¹ and 382.6 cm⁻¹. nih.govacs.org

Table 2: Calculated Energetic and Structural Properties of DMC Conformers

Propertycis-cis (C₂ᵥ)trans-cis (Cₛ)Reference
Symmetry C₂ᵥCₛ nih.govacs.org
Relative Stability Global MinimumLocal Minimum nih.govacs.orgrsc.org
Interconversion Barrier -~3500 cm⁻¹ (from cis-cis) nih.govacs.org
V₃ Barrier (Methyl Torsion) 384.7 cm⁻¹ (equivalent tops)631.53 cm⁻¹ and 382.6 cm⁻¹ nih.govacs.org
Dipole Moment (Calculated) 0.3498 D3.9212 D acs.org

This table summarizes key energetic and structural properties for the two primary conformers of this compound as determined by theoretical calculations.

Kinetic Modeling and Rate Constant Determination

Kinetic modeling is essential for simulating and predicting the behavior of this compound in complex reactive environments, such as combustion systems. Theoretical calculations play a vital role in developing and refining these kinetic models by providing accurate rate constants for elementary reactions.

A detailed chemical kinetic mechanism for DMC combustion was developed and validated against experimental data from an opposed-flow diffusion flame. unt.eduosti.gov This model included reaction rate constants estimated from similar oxygenated fuels, which were then refined using quantum mechanical calculations for key reactions. osti.gov For example, the decomposition of DMC was found to be slower than initially thought due to less resonance stabilization in the resulting H₃COC(=O)O• radical than expected. unt.edu

More recent studies have developed detailed kinetic models for high-temperature DMC pyrolysis and oxidation, consisting of hundreds of species and thousands of reactions. princeton.eduosti.gov These models incorporate pressure-dependent rate coefficients for the unimolecular decomposition of DMC, which were acquired through theoretical calculations. princeton.edu The models were validated against a wide range of experimental data, including species profiles from flow reactor pyrolysis and laminar premixed flames, as well as global properties like ignition delay times. princeton.eduosti.gov

The direct synthesis of DMC from CO₂ and methanol over ceria nanorod catalysts has also been studied from a kinetics perspective. The apparent activation energy for this reaction was experimentally determined to be 65 kJ/mol over a nanorod catalyst, significantly lower than the 117 kJ/mol for a commercial ceria catalyst. unl.edu The reaction was found to follow a Langmuir-Hinshelwood type mechanism, where CO₂ and methanol adsorption occur in separate steps. unl.edu In the transesterification of ethylene carbonate with methanol to produce DMC, a kinetic study determined the rate constants for both the forward and reverse reactions, with the equilibrium rate constant estimated to be 135.77exp(-16542.4/RT). neliti.com

Spectroscopic Characterization through Theoretical Methods

Theoretical methods are instrumental in the spectroscopic characterization of this compound, providing the basis for interpreting experimental spectra and assigning spectral features to specific molecular structures and vibrations.

Highly correlated ab initio methods have been used to compute the equilibrium rotational constants for both the cis-cis and trans-cis conformers of DMC, which show good agreement with experimental values. nih.govacs.org For the most stable cis-cis conformer, the calculated ground vibrational state rotational constants (A₀ = 10 432.29 MHz, B₀ = 2379.08 MHz, C₀ = 1986.12 MHz) compare well with experimental data. acs.org

Theoretical calculations also provide anharmonic frequencies for all vibrational modes, which are essential for assigning infrared and Raman spectra. nih.govacs.orgrsc.org The calculations can predict which fundamental modes should appear as doublets in the spectra due to the presence of both cis-cis and cis-trans conformers in fluid phases. Furthermore, theoretical analysis of the far-infrared spectra associated with the torsional motion of the methyl groups has been performed using a two-dimensional flexible model, allowing for a detailed understanding of these low-frequency vibrations. nih.gov For the cis-cis conformer, the methyl torsional fundamentals were calculated to lie at 140.274 cm⁻¹ and 132.564 cm⁻¹. nih.gov

Table 3: Theoretically Calculated Rotational Constants for DMC Conformers

ConformerRotational ConstantCalculated Value (MHz)Reference
cis-cis Aₑ10493.15 nih.govacs.org
Bₑ2399.22 nih.govacs.org
Cₑ2001.78 nih.govacs.org
trans-cis Aₑ6585.16 nih.govacs.org
Bₑ3009.04 nih.govacs.org
Cₑ2120.36 nih.govacs.org

This table displays the equilibrium rotational constants for the cis-cis and trans-cis conformers of this compound as computed by RCCSD(T)-F12 theory.

Applications of Dimethyl Carbonate in Advanced Materials and Chemical Synthesis

Dimethyl Carbonate as a Green Solvent

This compound is recognized as a green solvent due to its low toxicity, biodegradability, and status as a volatile organic compound (VOC)-exempt solvent in the United States. wikipedia.orgchemcomplex.combulkchemicals2go.com Its favorable environmental profile has positioned it as a sustainable alternative to many conventional and more hazardous organic solvents. silverfernchemical.comunive.it

Applications in Organic Synthesis as a Solvent

This compound's utility as a solvent extends to various organic synthesis processes. It is particularly valuable in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. slchemtech.com Its ability to dissolve a wide array of organic compounds, coupled with its low toxicity, makes it a preferred medium for certain reactions. slchemtech.com

In the manufacturing of coatings, paints, and adhesives, DMC acts as a carrier solvent. silverfernchemical.comslchemtech.com Its properties, such as a fast evaporation rate and good solvency for resins like acrylics and alkyds, contribute to the formulation of high-performance products. silverfernchemical.comkowachemical.com It is also utilized in the production of polycarbonates, serving as a key intermediate. wikipedia.orgslchemtech.com

Chromatographic Applications (e.g., HPLC, HILIC)

Recent studies have explored the use of this compound as a mobile-phase modifier in liquid chromatography. mdpi.comdntb.gov.ua It has shown promise in both normal-phase liquid chromatography (NPLC) and hydrophilic interaction liquid chromatography (HILIC). mdpi.comresearchgate.netresearchgate.net

In NPLC, a comparison of DMC and ethyl acetate (B1210297) as mobile-phase modifiers in hexane (B92381) for the separation of phthalates revealed that DMC, while being a weaker solvent, allowed for detection at 215 nm, which significantly improved detection sensitivity compared to ethyl acetate. mdpi.comdntb.gov.ua

For HILIC separations, DMC has been compared to acetonitrile (B52724). Studies involving the separation of phenolic acids showed that using DMC resulted in greater analyte retention with only a moderate increase in back pressure. mdpi.comdntb.gov.ua Furthermore, chromatographic parameters such as plate count and peak asymmetry were found to be somewhat better with DMC. mdpi.com The use of DMC in high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has also been investigated, where it demonstrated strong elution properties with less carbon loading on the instrument components compared to other organic solvents. x-mol.com

This compound in Energy Storage Systems: Lithium-ion Batteries

This compound plays a crucial role as a component of the electrolyte in lithium-ion batteries. silverfernchemical.comslchemtech.com Its electrochemical stability and ability to dissolve lithium salts are key to its function in these energy storage devices. silverfernchemical.com

Electrolyte Solvent Formulations

The electrolyte in a lithium-ion battery is typically a solution of a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF₆), dissolved in a mixture of organic carbonate solvents. youtube.commdpi.com this compound is a common component of these solvent mixtures, often combined with other carbonates to achieve the desired performance characteristics. youtube.com

Binary mixtures, such as DMC with ethylene (B1197577) carbonate (EC), have been traditionally used. google.com However, to improve performance, especially at different temperatures, ternary and even quaternary solvent systems have been developed. google.comosti.gov Common formulations include ternary mixtures of ethylene carbonate, this compound, and diethyl carbonate (DEC). google.comosti.gov Quaternary systems may incorporate an additional solvent like ethyl methyl carbonate (EMC) to further enhance properties such as conductivity. google.comnasa.gov The specific ratio of these solvents is optimized to balance properties like ionic conductivity, viscosity, and the stability of the solid-electrolyte interphase (SEI) layer on the anode. osti.gov

The table below presents examples of electrolyte solvent formulations containing this compound.

Electrolyte SystemComponentsApplication NoteReference
BinaryEthylene Carbonate (EC), this compound (DMC)Common baseline formulation. mdpi.comgoogle.com
TernaryEthylene Carbonate (EC), this compound (DMC), Diethyl Carbonate (DEC)Offers improved performance over binary systems, especially at low temperatures. google.comosti.gov
QuaternaryEthylene Carbonate (EC), this compound (DMC), Diethyl Carbonate (DEC), Ethyl Methyl Carbonate (EMC)Provides higher conductivity and improved low-temperature performance. google.comnasa.gov

Low-Temperature Performance and Phase Behavior of this compound in Electrolytes

The performance of lithium-ion batteries at low temperatures is often limited by the electrolyte. osti.gov As the temperature drops, the viscosity of the electrolyte increases, and its ionic conductivity decreases, which can lead to poor battery performance. google.com The freezing point of the electrolyte components is therefore a critical factor.

Pure this compound has a melting point of 2 to 4 °C (275 to 277 K). wikipedia.orgresearchgate.net This relatively high freezing point means that pure DMC is not suitable for low-temperature applications. researchgate.net However, when mixed with other carbonates like ethylene carbonate, the resulting electrolyte mixtures can have much lower freezing points. researchgate.net For instance, eutectic mixtures of ethylene carbonate and this compound can start to solidify at temperatures around 260 K (-13 °C). researchgate.net

Research into electrolyte formulations for low-temperature operation has shown that ternary and quaternary mixtures containing DMC, EC, DEC, and EMC can enable battery operation at temperatures as low as -40 °C. nasa.govdtic.mil These multi-component systems are designed to have a disordered structure, which helps to lower the freezing point and maintain sufficient ionic conductivity at reduced temperatures. google.com The study of the phase behavior and crystal structures of DMC at low temperatures is important for understanding and predicting the performance of these electrolytes under cold conditions. researchgate.net

Impact on Battery Performance and Stability

This compound (DMC) is a crucial component in the electrolyte solutions of lithium-ion batteries, significantly influencing their performance and stability. factmr.com Its primary role is to serve as a co-solvent, typically with a cyclic carbonate like ethylene carbonate (EC), to create an electrolyte with optimal properties for ion transport and electrochemical stability. nih.gov

The combination of EC and DMC is advantageous because EC possesses a high dielectric constant, which aids in dissolving the lithium salt, while DMC has low viscosity, facilitating the mobility of lithium ions within the electrolyte. nih.gov This synergistic relationship is critical for achieving high ionic conductivity, which is essential for efficient battery operation. factmr.com Research has shown that the ratio of EC to DMC in the electrolyte mixture can be optimized to enhance both the solubility of the salt and the transport of ions. nih.gov

From a safety perspective, DMC is considered relatively stable compared to other common electrolyte components. osti.gov Studies on the thermal decomposition of electrolyte solvents have indicated that DMC produces significantly less gas than other carbonates like diethyl carbonate (DEC) and ethyl methyl carbonate (EMC), especially in the presence of the common electrolyte salt LiPF6. osti.gov This lower gas generation can contribute to improved battery safety by reducing the risk of internal pressure buildup during thermal runaway events.

Solid Electrolyte Interphase (SEI) Formation and its Relation to this compound

The solid electrolyte interphase (SEI) is a crucial passivation layer that forms on the surface of the anode during the initial charging cycles of a lithium-ion battery. rsc.orgyoutube.com This layer is formed by the electrochemical reduction of electrolyte components and is essential for the long-term cyclability and stability of the battery. rsc.orgyoutube.com this compound (DMC) plays a significant role in the composition and properties of the SEI.

While ethylene carbonate (EC) is often considered the primary component in SEI formation on graphite (B72142) anodes, DMC also contributes significantly to the formation of various SEI products. rsc.org These include both organic species like lithium methyl carbonate (CH₃OCOOLi) and lithium methoxide (B1231860) (CH₃OLi), and inorganic components such as lithium carbonate (Li₂CO₃). rsc.orgrsc.org The decomposition of DMC can also lead to the formation of gaseous byproducts like methane (B114726) (CH₄). rsc.org

The mechanism of SEI formation involving DMC is complex and can proceed through one-electron or two-electron reduction pathways. rsc.org The one-electron pathway primarily leads to the formation of organic SEI components, while the two-electron pathway can result in the formation of inorganic species like Li₂CO₃. rsc.org The specific decomposition products and pathways are influenced by the nature of the anode surface. For instance, the presence of different oxygen functional groups on the anode surface can affect the reactivity and decomposition of DMC. rsc.org

The properties of the SEI layer are critical for battery performance. A stable and ionically conductive SEI allows for the efficient transport of lithium ions while preventing further decomposition of the electrolyte. youtube.com Studies have shown that in certain electrolyte systems, such as those with silicon-based anodes, a thinner and more stable SEI layer can be formed in electrolytes containing DMC, leading to higher capacity retention and better cycle stability. nih.gov The weaker coordination between lithium ions and DMC molecules can result in fewer DMC molecules participating in SEI formation, contributing to this thinner, more stable layer. nih.gov

This compound in Polymer Science: Polycarbonate Production

This compound (DMC) has emerged as a key feedstock in the sustainable production of polycarbonates, a class of versatile engineering thermoplastics. knowledge-sourcing.com The traditional method for polycarbonate synthesis involves the use of highly toxic phosgene (B1210022). jaci.or.jp The non-phosgene process utilizing DMC represents a significant advancement in green chemistry, offering a safer and more environmentally friendly alternative. researchgate.netjaci.or.jp

The non-phosgene route typically involves a two-step transesterification process. researchgate.netjaci.or.jp In the first step, DMC is reacted with an aromatic alcohol, such as phenol (B47542), to produce diphenyl carbonate (DPC). researchgate.netjaci.or.jp This reaction is an equilibrium-limited process, and significant research has been dedicated to developing efficient catalysts to drive the reaction towards the desired product. jaci.or.jp

In the second step, the DPC is melt-polymerized with a diol, most commonly bisphenol A (BPA), to form the final polycarbonate resin. jaci.or.jpresearchgate.netcolab.ws This polycondensation reaction releases phenol as a byproduct, which can be recycled back into the DPC synthesis step. jaci.or.jp

The Asahi Kasei process is a well-established industrial example of this non-phosgene route. researchgate.net It starts with the synthesis of ethylene carbonate from ethylene oxide and carbon dioxide. The ethylene carbonate is then reacted with methanol (B129727) to produce DMC. researchgate.net This integrated process is notable for its high yield and selectivity, and for converting byproducts into useful materials. researchgate.net

Recent research has also focused on the direct synthesis of polycarbonates from DMC and diols, including bio-based monomers like isosorbide, to produce fully bio-based polycarbonates. rsc.orgrsc.org The development of novel catalysts, such as organo-catalysts and ionic liquids, has been crucial in achieving high molecular weight polycarbonates with desirable properties through these green synthetic routes. rsc.orgrsc.org

Below is an interactive data table summarizing key aspects of polycarbonate production using this compound.

This compound in the Valorization of Renewable Resources

This compound (DMC) is a versatile and environmentally benign reagent that plays a crucial role in the conversion of renewable resources into valuable chemicals and materials. nih.govnih.gov Its dual functionality as both a methylating and methoxycarbonylating agent, combined with its non-toxic nature, makes it an ideal candidate for upgrading a wide range of bio-based molecules. nih.govresearchgate.net

Transformation of Bio-based Molecules (e.g., Glycerol (B35011), Triglycerides, Fatty Acids, Polysaccharides, Lignin-based Phenolic Compounds, Sugar-derived Platform Molecules)

DMC has been effectively employed in the transformation of various bio-based platform chemicals:

Glycerol: A major byproduct of biodiesel production, glycerol can be converted into high-value products using DMC. rsc.org The reaction of glycerol with DMC can yield glycerol carbonate, a compound with applications in various industries. rsc.org

Triglycerides and Fatty Acids: DMC can be used as an acyl acceptor in the transesterification of triglycerides to produce fatty acid methyl esters (FAMEs), a primary component of biodiesel. researchgate.net This process can be coupled with the conversion of the glycerol byproduct into glycerol carbonate. researchgate.netrsc.org DMC can also be used for the pyrolytic methylation of fatty acids for analytical purposes. nih.gov

Polysaccharides: DMC has been utilized for the etherification of polysaccharides like cellulose (B213188) and starch. researchgate.net

Lignin-based Phenolic Compounds: Lignin, a complex aromatic biopolymer, can be depolymerized and the resulting phenolic compounds can be methylated using DMC. rug.nlresearchgate.netsemanticscholar.org This process can produce valuable aromatic chemicals from a renewable source. rug.nlresearchgate.net A mild acidolysis process using DMC and ethylene glycol has been developed for the efficient fractionation of softwood lignocellulose. nih.govnih.gov

Sugar-derived Platform Molecules: DMC is effective in the methylation and carboxymethylation of sugar-derived molecules such as glycerol and its derivatives, succinic and levulinic acids, furan-derived compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2,5-furandicarboxylic acid (FDCA), and sorbitol. nih.govacs.org For example, a bis(cyclo-carbonate) can be synthesized from D-sorbitol using DMC in an environmentally friendly process.

Synthesis of Biopolymers Utilizing this compound

This compound is a key reagent in the synthesis of biopolymers, particularly bio-based polycarbonates. nih.gov By reacting DMC with bio-derived diols, it is possible to create polymers with a reduced environmental footprint. A notable example is the synthesis of poly(isosorbide carbonate) from isosorbide, a sugar-derived diol, and DMC. rsc.org This process avoids the use of toxic phosgene and results in a polycarbonate with a high bio-based content.

Furthermore, DMC is used in the extraction of biopolymers like polyhydroxybutyrate (B1163853) (PHB), a biodegradable polyester (B1180765) produced by microorganisms. Using DMC as a solvent for extraction offers a less toxic alternative to traditional solvents like chloroform.

Green Synthesis of Heterocycles (e.g., Tetrahydrofuran, Pyrrolidines, Indolines, Cyclic Carbamates)

The versatile reactivity of this compound makes it a valuable tool for the green synthesis of various heterocyclic compounds. nih.gov Its ability to act as a selective methylating and methoxycarbonylating agent under relatively mild and catalytic conditions allows for the development of more sustainable synthetic routes.

DMC can be used in reactions to produce important heterocyclic structures. For instance, it can be involved in the synthesis of cyclic carbamates, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. nih.gov The use of DMC in these syntheses avoids the need for hazardous reagents like phosgene and dimethyl sulfate (B86663). nih.gov

The following table provides a summary of the bio-based molecules transformed using this compound and the resulting products.

This compound as a Reagent in Pharmaceutical and Agrochemical Synthesis

This compound (DMC) has emerged as a versatile and environmentally benign reagent in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. unive.itchemicalbook.com Its low toxicity and biodegradability make it a green alternative to traditional, more hazardous reagents like phosgene, dimethyl sulfate, and methyl halides. unive.itsilverfernchemical.comnih.gov DMC's reactivity is tunable; it can act as a methylating agent or a methoxycarbonylating agent depending on the reaction conditions, such as temperature. acs.org At lower temperatures (around 90°C), methoxycarbonylation is favored, while at higher temperatures (above 160°C), it primarily functions as a methylating agent. acs.org

Synthesis of Pharmaceutically Relevant Compounds

This compound serves as a key building block in the synthesis of various pharmaceutically important compounds, offering a safer production pathway. chemicalbook.comsilverfernchemical.com It is widely used for methylation and carbonylation reactions, replacing toxic conventional reagents. unive.itsilverfernchemical.commade-in-china.com

One significant application is in the production of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen, naproxen, and ketoprofen. unive.it The synthesis involves the highly selective mono-C-methylation of arylacetonitriles and methyl arylacetates using DMC. unive.it This process is notable for its high selectivity, achieving over 99% monomethylation and avoiding the formation of dialkylated by-products, even when DMC is used in large excess as both the reagent and the solvent. unive.it

The methylation of various substrates using DMC has been extensively researched. For example, it can effectively methylate anilines, phenols, and carboxylic acids. wikipedia.org While these reactions can be slower compared to traditional methylating agents and may require an autoclave, the significant advantage lies in DMC's low toxicity. wikipedia.org It is also used in the N-methylation of indoles and other nitrogen-containing heterocyclic compounds.

The reactivity of DMC allows it to act as both a carbonylating and alkylating agent in a single process. For instance, o-aminophenol reacts with DMC to yield N-methylbenzoxazol-2-ones. thieme-connect.com In pharmaceutical manufacturing, DMC is also used to produce intermediates for drugs like ciprofloxacin. made-in-china.com

Table 1: Methylation of Arylacetonitriles and Methyl Arylacetates with this compound

Substrate Product Catalyst Temperature (°C) Reaction Time (h) Conversion (%) Selectivity (%)
Phenylacetonitrile 2-Phenylpropionitrile K₂CO₃ 180 3 >99 >99
p-Methoxyphenylacetonitrile 2-(p-Methoxyphenyl)propionitrile K₂CO₃ 180 4 >99 >99
Methyl Phenylacetate Methyl 2-phenylpropionate K₂CO₃ 200 6 >99 >99
Methyl p-Methoxyphenylacetate Methyl 2-(p-methoxyphenyl)propionate K₂CO₃ 200 8 95 >99

This table presents data on the selective mono-C-methylation of various substrates relevant to pharmaceutical synthesis using this compound, highlighting the high conversion and selectivity of the process. unive.it

Synthesis of Agrochemicals

In the agrochemical sector, this compound is a valuable intermediate for producing a range of products, including pesticides, herbicides, and fungicides. chemicalbook.comsilverfernchemical.com Its role as a green reagent is particularly important in an industry focused on environmental impact. unive.it

DMC is used as a substitute for phosgene in the synthesis of carbamates, a chemical class widely employed as insecticides and herbicides. unive.it The traditional synthesis of carbamates involves the reaction of an amine with the highly toxic phosgene. unive.it Using DMC provides a safer and more environmentally friendly pathway. unive.it It can also be used in the production of carbadox, an antimicrobial agent used in veterinary medicine. made-in-china.com The versatility of DMC as a methylating and carbonylating agent makes it a key component in creating the complex molecular structures often found in modern agrochemicals. silverfernchemical.com

This compound as a Fuel Additive

This compound is considered a promising oxygenated additive for both gasoline and diesel fuels. mobilityoutlook.commdpi.com Its high oxygen content, favorable blending properties, and low toxicity make it an attractive option for improving fuel combustion and reducing harmful emissions. mobilityoutlook.commdpi.comacs.org

DMC's most notable characteristic as a fuel additive is its high oxygen content by weight, which is approximately 53.3%. mobilityoutlook.commdpi.com This is significantly higher than other oxygenates like methyl tert-butyl ether (MTBE). acs.org The presence of this oxygen leads to more complete combustion of the fuel, which can reduce emissions of carbon monoxide (CO), hydrocarbons, and particulate matter. mobilityoutlook.comchinathf.com Studies have shown that blending DMC with diesel can reduce the diameter of primary soot particles by 37%. mobilityoutlook.com

In gasoline blends, DMC acts as an effective octane (B31449) booster. mdpi.comnih.gov It has a high blending octane number, with a Research Octane Number (RON) reported between 109-111 and a Motor Octane Number (MON) between 95-102. mdpi.com The addition of 10% DMC to a gasoline-ethanol blend (E10) can increase the RON by about 4 points and the MON by 3.5 points. nih.gov Similarly, blending 10% DMC with base gasoline has been shown to increase the RON by approximately 5 points. nih.gov This improved anti-knock capability allows for more efficient engine operation. mdpi.com

Compared to ethanol (B145695), another common oxygenate, DMC has a lower impact on the fuel's volatility. mdpi.com While ethanol significantly increases the Reid Vapor Pressure (RVP) of gasoline, DMC causes only a slight increase, making it a more suitable additive in regions with warmer climates where evaporative emissions are a concern. mdpi.comnih.gov Furthermore, DMC is miscible with conventional fuels and does not suffer from the phase separation issues in the presence of water that can affect alcohol blends. mdpi.comacs.org

However, the use of DMC as a fuel additive also presents some challenges. It has a lower energy density compared to conventional gasoline, which can lead to an increase in brake-specific fuel consumption. mobilityoutlook.comresearchgate.net Additionally, its compatibility with certain fuel system materials needs to be considered to prevent potential corrosion or degradation. mobilityoutlook.com

Table 2: Properties of this compound as a Fuel Additive

Property Value Source(s)
Chemical Formula C₃H₆O₃ wikipedia.org
Oxygen Content (wt%) 53.3 mobilityoutlook.commdpi.com
Blending RON 109-111 mdpi.com
Blending MON 95-102 mdpi.com
Blending Octane (R+M)/2 105 acs.orghongjinchem.com
Density (g/mL) 1.07 wikipedia.org
Boiling Point (°C) 90 wikipedia.orghongjinchem.com
Flash Point (°C) 17-19 made-in-china.comhongjinchem.com
Freezing Point (°C) 2 to 4 wikipedia.orgacs.org

This table summarizes the key physical and chemical properties of this compound relevant to its application as a fuel additive.

Environmental and Sustainability Aspects of Dimethyl Carbonate Production and Utilization

Life Cycle Assessment (LCA) of Dimethyl Carbonate Production Pathways

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental sustainability of chemical production processes from "cradle to gate." For this compound, LCA studies have been instrumental in comparing the environmental impacts of various synthesis routes, including both traditional methods and novel technologies that utilize carbon dioxide.

Comparative Analysis of Environmental Impacts (e.g., Global Warming Potential)

Different production pathways for this compound (DMC) have vastly different environmental footprints, particularly concerning their Global Warming Potential (GWP). The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide.

Historically, DMC was produced via a phosgene-based route. This method is now largely obsolete due to the extreme toxicity of phosgene (B1210022) and significant environmental concerns. The phosgene route exhibits the highest GWP, estimated at 116 kg CO2 eq./kg DMC. researchgate.net

Modern commercial production has shifted to cleaner, non-phosgene processes. The oxidative carbonylation of methanol (B129727), a widely used commercial method, has a significantly lower GWP. One study estimated the GWP of this process to be approximately 3.2 kg CO2 eq./kg DMC. acs.orgacs.orgresearchgate.net

More recent innovations focus on using carbon dioxide (CO2) as a direct feedstock, aligning with Carbon Capture and Utilization (CCU) strategies. Several CO2-based routes are under investigation:

Direct synthesis from CO2 and methanol: This route is thermodynamically challenging and often requires high energy input for separation due to low conversion rates. acs.orgresearchgate.net An electrochemical process for direct synthesis, for example, was found to have a GWP ranging from 63.3 to 94.5 kg CO2 eq./kg DMC, largely due to the high energy consumption needed to purify the product from a dilute solution. acs.orgacs.orgresearchgate.net Researchers suggest that the process yield must increase to at least 20% to become competitive with the commercial oxidative carbonylation process in terms of GWP. acs.orgresearchgate.net

Transesterification of ethylene (B1197577) carbonate or propylene (B89431) carbonate: The route involving ethylene carbonate, which is itself produced from CO2 and ethylene oxide, is considered one of the most promising green alternatives. researchgate.netdtu.dkresearchgate.netresearchgate.net This pathway shows significant improvements in environmental performance, including a potential 58.6% reduction in GWP compared to the conventional Bayer process. researchgate.netdtu.dk One analysis reported the net CO2 emissions for the ethylene carbonate route to be 0.452 kg CO2/kg DMC. mdpi.com

Interactive Data Table: Global Warming Potential of DMC Production Routes

Production Route Global Warming Potential (kg CO2 eq./kg DMC) Notes
Phosgene Process 116 researchgate.net Largely obsolete due to toxicity and high environmental impact.
Oxidative Carbonylation 3.2 acs.orgacs.orgresearchgate.net A common commercial process with lower GWP than phosgene route.
Electrochemical (from CO2) 63.3 - 94.5 acs.orgacs.orgresearchgate.net High energy consumption at current low yields (0.7%) drives up GWP. acs.orgresearchgate.net
Transesterification (Ethylene Carbonate from CO2) 0.452 mdpi.com Considered a highly promising green route with low net emissions.

Carbon Dioxide Utilization (CCU) Technologies and this compound

Carbon Capture and Utilization (CCU) technologies aim to convert captured CO2, from industrial flue gases or the atmosphere, into valuable products like this compound. researchgate.net This approach not only mitigates greenhouse gas emissions but also provides an alternative carbon source to fossil fuels for chemical manufacturing. researchgate.netutwente.nl

The synthesis of DMC from CO2 is a key area of CCU research. mdpi.com The most developed and promising indirect route involves a two-step process:

Synthesis of a cyclic carbonate: Carbon dioxide is first reacted with an epoxide, such as ethylene oxide or propylene oxide, to form ethylene carbonate or propylene carbonate, respectively. researchgate.netresearchgate.netmdpi.com

Transesterification: The resulting cyclic carbonate is then reacted with methanol to produce DMC and a valuable by-product (e.g., ethylene glycol or propylene glycol). researchgate.netdtu.dkwikipedia.org

Biodegradability and Non-Toxicity of this compound

A significant advantage of this compound from an environmental and safety standpoint is its low toxicity and high biodegradability. mdpi.comguidechem.comecolink.comnih.gov

Toxicity: DMC is considered a non-toxic compound. mdpi.comecolink.com Its acute oral toxicity (LD50) for rats is high, indicating low toxicity. mdpi.com It does not have the irritating or mutagenic effects associated with traditional methylating agents like dimethyl sulfate (B86663) and methyl halides. unive.it Furthermore, it is not classified as a carcinogen. wikipedia.orgresearchgate.net Due to its low toxicity profile, it can be handled safely without the extensive precautions required for highly hazardous substances like phosgene. unive.it

Biodegradability: DMC is readily biodegradable in water. mdpi.comjcia-bigdr.jp Studies have shown high levels of biodegradation, with some reporting over 90% degradation within 28 days. mdpi.com Its potential for bioaccumulation is considered very low. jcia-bigdr.jp Should it be released into the environment, it slowly decomposes into methanol and carbon dioxide, which have a lesser environmental impact. unive.it

By-product Formation and Waste Minimization in this compound Chemistry

Modern DMC synthesis routes are designed to be more atom-efficient and to minimize waste compared to older methods.

The traditional phosgene route was notorious for producing highly corrosive and toxic by-products, including hydrochloric acid, which presented significant disposal challenges. iupac.org

In contrast, greener routes offer substantial improvements:

Oxidative Carbonylation: This process produces water as the primary by-product. (CH₃O)₂CO + H₂O. wikipedia.org

Transesterification Routes: The reaction of propylene carbonate with methanol yields DMC and propylene glycol, a valuable chemical. Similarly, the ethylene carbonate route co-produces ethylene glycol. researchgate.netdtu.dkwikipedia.org These processes exemplify the principles of atom economy, where by-products are themselves useful materials, thus minimizing waste.

DMC-mediated Reactions: When DMC is used as a reagent, for example in methylation reactions, the processes are often catalytic and avoid the formation of inorganic salt by-products that are common when using methyl halides or dimethyl sulfate. nih.govunive.it The leaving group in these reactions, methyl carbonate, can decompose into methanol and CO2, which are less harmful and can potentially be recycled. unive.it

These modern approaches align with green chemistry principles by designing processes that maximize the incorporation of all materials used in the process into the final product, thereby preventing waste generation. acs.org

This compound as a Replacement for Hazardous Chemicals

One of the most significant sustainability benefits of this compound is its role as a benign substitute for highly hazardous and toxic reagents in industrial chemistry. ecolink.comnih.govunive.itresearchgate.net

Replacement for Phosgene: Phosgene is an extremely toxic and corrosive gas historically used as a carbonylating agent to produce polycarbonates and isocyanates. guidechem.comiupac.org DMC can effectively replace phosgene in these applications. guidechem.comiupac.orgmade-in-china.com When DMC's carbonyl group is attacked by a nucleophile, it forms the desired carbonyl compound, with the only by-product being methanol, which is far less hazardous than the by-products of phosgene chemistry. guidechem.com This substitution makes the synthesis of important polymers like polycarbonates significantly safer and more environmentally friendly. guidechem.commade-in-china.com

Replacement for Dimethyl Sulfate and Methyl Halides: Dimethyl sulfate (DMS) and methyl halides (e.g., iodomethane) are potent methylating agents but are also toxic and carcinogenic. guidechem.comunive.itresearchgate.net Reactions with these agents also produce significant amounts of waste salts. DMC serves as a green methylating agent for a variety of substrates, including anilines, phenols, and carboxylic acids. wikipedia.orgguidechem.com While it is a milder reagent than DMS, its use avoids the extreme toxicity and corrosive by-products, leading to cleaner and safer methylation processes with higher reaction yields and simpler work-ups. guidechem.comunive.it

Interactive Data Table: Comparison of DMC with Hazardous Reagents

Feature This compound (DMC) Phosgene Dimethyl Sulfate (DMS) / Methyl Halides
Toxicity Low toxicity, non-mutagenic ecolink.comunive.it Extremely toxic, corrosive gas guidechem.comiupac.org Toxic, carcinogenic, corrosive guidechem.comunive.itresearchgate.net
Primary Use Methylating & Carbonylating Agent guidechem.com Carbonylating Agent guidechem.com Methylating Agents guidechem.com
By-products Methanol, CO2 guidechem.comunive.it Hydrochloric acid, chlorides iupac.org Inorganic salts, sulfuric acid guidechem.comunive.it
Environmental Profile Biodegradable, green reagent wikipedia.orgguidechem.com Hazardous, significant disposal issues iupac.org Produces polluting by-products guidechem.com

Future Research Directions and Challenges in Dimethyl Carbonate Science

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary challenge in dimethyl carbonate synthesis, particularly the direct route from CO2 and methanol (B129727), is overcoming thermodynamic limitations and low catalyst efficiency. mdpi.comrsc.org The stability of carbon dioxide makes its activation difficult, often leading to low yields and selectivity. mdpi.com Future research is intensely focused on designing innovative catalytic systems to surmount these hurdles.

Key areas of development include:

Heterogeneous Catalysts: Metal oxides, particularly CeO2-based catalysts, have shown promise. For instance, CeO2 and its solid solutions like Ce0.1Zr0.9O2 have been investigated for the direct synthesis of DMC from methanol and CO2. rsc.orgelsevierpure.com The catalytic activity of these materials is linked to the presence of weak affinity sites for methanol. elsevierpure.com Similarly, acid-base bifunctional catalysts, such as those formed by loading heteropolyacids like H3PW12O40 onto supports like ZrO2 or CexTi1−xO2, have demonstrated that catalyst acidity plays a crucial role in improving DMC yield. mdpi.com

Homogeneous and Organometallic Catalysts: Organometallic compounds and ionic liquids are also being explored. rsc.orgresearchgate.net For example, nickel acetate (B1210297) has been used for DMC synthesis under near-supercritical conditions, achieving high selectivity. mdpi.com

Nanocatalysts and Advanced Materials: The use of nanostructured catalysts, such as monodisperse palladium clusters supported on zeolites (Pd/NaY), has shown high conversion and selectivity, with good long-term stability. mdpi.com Metal-Organic Frameworks (MOFs) like MOF-808 are also being investigated as they can activate CO2 to form intermediate species that react with methanol to produce DMC. mdpi.com

The overarching goal is to develop catalysts that are not only highly active and selective but also stable, reusable, and cost-effective to facilitate industrial-scale green DMC production. mdpi.com

Table 1: Performance of Various Catalytic Systems in Direct DMC Synthesis from CO2 and Methanol

Catalyst SystemSupport/Co-catalystTemperature (°C)Pressure (MPa)Methanol Conversion (%)DMC Selectivity (%)Source
H3PW12O40/ZrO2-1705.04.4589.93 mdpi.com
H3PW12O40/Ce0.1Ti0.9O2Sol-gel method1705.05.591.4 mdpi.com
Ce0.1Zr0.9O2-170-~0.64 (yield)100 elsevierpure.com
Pd/NaYMechanical treatment1200.189 (CO Conv.)83 mdpi.com
Nickel Acetate-32 (305 K)10.3350 mol%/mol-cat (yield)100 mdpi.com

Exploration of Advanced Reaction Engineering and Process Intensification

Beyond catalyst development, significant gains in DMC production can be achieved through advanced reaction engineering and process intensification. The direct synthesis of DMC from CO2 and methanol is an equilibrium-limited reaction, and the formation of an azeotrope between DMC and methanol complicates separation. rsc.org

Future research directions include:

Membrane Reactors: These systems offer a promising solution by integrating reaction and separation into a single unit. By continuously removing one of the products (typically water), the reaction equilibrium can be shifted towards higher DMC yields. researchgate.netmdpi.com

Process Intensification with Ultrasound: Ultrasonic technology has been shown to enhance the alcoholysis of ethylene (B1197577) carbonate with methanol. rsc.orgbohrium.com Ultrasound can accelerate the reaction rate, shortening the time required to reach equilibrium and improving reaction efficiency. rsc.orgbohrium.com For example, under ultrasonic conditions, the conversion of ethylene carbonate increased, and the reaction stabilization time was significantly reduced compared to mechanical stirring. rsc.org This is attributed to the physical and chemical effects of acoustic cavitation, which promotes mixing and mass transfer. rsc.orgbohrium.com

Supercritical Systems: Performing the reaction under supercritical conditions can also enhance DMC yield and selectivity. researchgate.net Studies using nickel acetate as a catalyst near supercritical conditions reported 100% DMC selectivity without the formation of side products. mdpi.com

Reactive Distillation and Circulation Systems: The use of dehydrating agents like 2-cyanopyridine (B140075) or molecular sieves in reactive systems can effectively trap the water byproduct, overcoming the equilibrium constraint. mdpi.comrsc.org A natural convection circulation system, combined with a dehydrating agent, significantly improved the DMC yield from 0.64% to 14.3% using a Ce0.1Zr0.9O2 catalyst. elsevierpure.com

These advanced engineering strategies, when coupled with novel catalysts, are essential for developing economically viable and efficient DMC production processes. mdpi.com

Expansion of this compound Applications in Emerging Technologies

This compound is increasingly recognized for its role as a green chemical, with a growing market driven by its diverse applications. marketresearchfuture.comresearchgate.net While its use as a raw material for polycarbonates is a major driver, future research is focused on expanding its application in other high-value and emerging technologies. marketresearchfuture.com

Key growth areas include:

Lithium-Ion Batteries: DMC is a critical component of the electrolyte in lithium-ion batteries due to its high dielectric constant. mdpi.comopenpr.com The rapid growth of the electric vehicle market and portable electronics is expected to significantly boost the demand for high-purity, battery-grade DMC. marketresearchfuture.comopenpr.com Strategic partnerships are being formed to strengthen the domestic supply chain for high-purity DMC for this application. openpr.com

Fuel Additives: With high oxygen content (53.3%) and a high octane (B31449) number, DMC is a promising green fuel additive that can reduce soot formation in diesel engines. mdpi.comllnl.govrsc.org Its low toxicity and biodegradability make it a superior alternative to additives like methyl tert-butyl ether (MTBE). rsc.org

Green Solvents and Reagents: DMC is a non-toxic, biodegradable, and VOC-exempt solvent in the United States, making it an attractive replacement for more hazardous solvents like phosgene (B1210022) and dimethyl sulphate in various industrial processes, including paints, coatings, and adhesives. researchgate.netresearchgate.netsmc-global.com Its versatile reactivity as a methylating and methoxycarbonylation agent is being explored for the sustainable conversion of biosourced platform chemicals like glycerol (B35011), succinic acid, and furan-derived compounds into value-added products. acs.org

The expanding application portfolio of DMC underscores its importance in the transition towards a more sustainable chemical industry. openpr.comsmc-global.com

Integration of this compound Production with Carbon Capture and Utilization (CCU)

The synthesis of this compound directly from CO2 is a prime example of Carbon Capture and Utilization (CCU), a technology aimed at converting captured carbon dioxide into valuable products. uwo.ca This approach not only provides a non-toxic route to DMC, avoiding hazardous reagents like phosgene, but also contributes to mitigating greenhouse gas emissions by using CO2 as a feedstock. rsc.orgacs.orgresearchgate.net

Future research in this area faces several challenges and opportunities:

Process Efficiency: Current electrochemical routes for DMC synthesis from CO2 have low conversion rates, leading to high energy consumption in separation processes and a larger greenhouse gas footprint compared to commercial methods. acs.org Research is needed to increase process yields to make these CCU routes environmentally and economically competitive. acs.org

Life Cycle Assessment (LCA): Comprehensive LCAs are crucial to validate the environmental benefits of CCU-based DMC production. Studies have shown that the cradle-to-gate greenhouse gas emissions of direct synthesis from CO2 can be significantly lower than conventional processes, especially when integrated with heat exchange and renewably sourced raw materials. rsc.org For instance, one analysis showed that if the methanol feedstock is produced with a low carbon footprint, the entire process could achieve negative CO2 emissions. rsc.org

Process Integration: Integrating DMC synthesis with industrial CO2 sources, such as flue gas from power or chemical plants, is a key objective. uwo.ca Projects are being designed to capture CO2 from such streams and convert it into high-purity DMC, thereby creating a circular carbon economy. uwo.ca The Power-to-Fuel concept, which uses renewable electricity to produce hydrogen and combines it with captured CO2 to synthesize fuels like DMC, is an emerging pathway being evaluated for its techno-economic feasibility. rsc.orgrsc.org

Successfully integrating DMC production into CCU frameworks is a critical step towards achieving carbon neutrality goals and establishing a sustainable chemical industry.

In-depth Understanding of Reaction Mechanisms and Kinetics through Advanced Computational and Experimental Techniques

A fundamental understanding of the reaction mechanisms and kinetics is paramount for optimizing catalysts and reaction conditions for DMC synthesis. aalto.fi Despite progress, many details of the reaction pathways, especially on catalyst surfaces, remain to be fully elucidated. Future research will leverage a combination of advanced computational and experimental techniques to gain deeper insights.

Key research focuses include:

Kinetic Modeling: Detailed kinetic models are being developed to simulate DMC pyrolysis and combustion, which is crucial for its application as a fuel additive. princeton.eduprinceton.edu These models, consisting of hundreds of species and thousands of reactions, are validated against experimental data from flow reactors and flames to improve their predictive accuracy. princeton.eduprinceton.edu However, there is a need to update these models with more accurate rate constants for key elementary reactions. researchgate.net

Mechanistic Studies with Spectroscopy and Diffraction: Experimental techniques like Fourier-transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are used to probe the reaction mechanism. For example, studies on the synthesis of DMC from methyl carbamate (B1207046) using a ZnCl2 catalyst used these methods to propose a multi-step reaction pathway involving the formation of zinc-containing intermediates. acs.orgresearchgate.net

Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the molecular level. llnl.govacs.org DFT calculations can be used to study the catalytic cycle, identify intermediate structures, and determine activation energies, providing insights that are difficult to obtain experimentally. researchgate.net For instance, DFT has been used to understand the role of acid and base catalysts and to model the reaction in different solvent environments. researchgate.net

By combining detailed kinetic experiments with high-level computational studies, researchers can build a comprehensive picture of the DMC synthesis process, paving the way for the rational design of next-generation catalysts and reactor systems. princeton.eduacs.org

Q & A

Q. Methodological considerations :

  • Reactor design : Use autoclaves for high-pressure reactions; monitor pressure decay to track CO₂ consumption .
  • Catalyst characterization : Employ XRD, TEM, and XPS to verify active sites (e.g., oxygen vacancies in CeO₂) .
  • Yield optimization : Perform factorial experiments to assess temperature, pressure, and molar ratio effects .

Advanced: How can conflicting thermodynamic data for DMC (e.g., critical parameters) be resolved in equation-of-state development?

Discrepancies in critical temperature (Tc), pressure (Pc), and volume (Vc) arise from experimental limitations (e.g., sample purity, measurement techniques). Zhou et al. (2011) addressed this by:

  • Data curation : Excluding low-accuracy datasets (e.g., atmospheric-pressure-only measurements) .
  • Statistical weighting : Assigning higher weight to studies with detailed uncertainty analysis (e.g., Zhang et al.’s work) .
  • Cross-validation : Comparing calculated properties (e.g., vapor-liquid equilibria) against independent experimental results .

Tools : Use the Peng-Robinson-Stryjek-Vera (PRSV) equation for non-ideal fluid behavior .

Basic: What safety protocols are critical for handling DMC in laboratory experiments?

  • Storage : Keep in sealed containers in ventilated areas; avoid ignition sources (flash point: 17°C) .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose via approved waste facilities .
  • Exposure mitigation : Use PPE (gloves, goggles) and fume hoods during synthesis/separation steps .

Advanced: What methodologies optimize DMC separation from methanol in reactive distillation systems?

Key approaches include:

  • Extractive distillation : Use high-boiling solvents (e.g., ethylene glycol) to enhance relative volatility. Validate via UNIFAC modeling with updated —OCOO— group interaction parameters .
  • Process simulation : Implement Aspen Plus® to model phase equilibria and optimize column parameters (e.g., reflux ratio, feed stage) .
  • Kinetic control : Adjust residence time to minimize DMC hydrolysis (e.g., <100°C, acidic conditions) .

Validation : Compare simulated vs. experimental VLE data for binary/ternary systems .

Advanced: How do computational methods (DFT, MD) elucidate catalytic mechanisms in DMC synthesis from CO₂?

  • Density Functional Theory (DFT) : Identifies active sites (e.g., Ce³⁺ on CeO₂ surfaces) and reaction pathways (e.g., CO₂ activation via carbonate intermediates) .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., methanol polarization) on reaction kinetics .
  • Microkinetic modeling : Integrates DFT-derived activation barriers to predict rate-limiting steps (e.g., methoxy group formation) .

Validation : Compare computed activation energies with in-situ DRIFTS or TPD experiments .

Basic: What analytical techniques are essential for characterizing DMC purity and reaction intermediates?

  • GC-MS : Quantifies DMC and by-products (e.g., methyl formate) .
  • NMR (¹³C, ¹H) : Identifies intermediates (e.g., methyl carbonate species) in transesterification .
  • FTIR : Tracks functional groups (e.g., C=O at 1745 cm⁻¹) to monitor reaction progress .

Advanced: How can life cycle assessment (LCA) guide sustainable DMC production from CO₂?

  • System boundaries : Include CO₂ capture, catalyst synthesis, and energy inputs .
  • Impact categories : Assess global warming potential (GWP) and energy demand (e.g., vs. fossil-derived DMC) .
  • Sensitivity analysis : Test scenarios (e.g., renewable energy integration, catalyst recycling) to identify eco-friendly pathways .

Tools : Use SimaPro® or OpenLCA with Ecoinvent databases .

Advanced: What strategies address glycerol by-product challenges in DMC-based biodiesel synthesis?

  • In-situ transesterification : Replace glycerol with DMC to produce glycerol carbonate, enhancing process economics .
  • Catalyst design : Use lipases (e.g., CALB) or Mg-Al hydrotalcites to minimize soap formation .
  • By-product valorization : Convert glycerol to glycidol via catalytic cyclization .

Validation : Monitor reaction via GC and ICP-OES (for catalyst leaching) .

Basic: How do solvent properties influence DMC’s role in lithium-ion battery electrolytes?

  • Conductivity optimization : Blend DMC with ethylene carbonate (EC) to balance viscosity and Li⁺ mobility .
  • SEI formation : DMC reduces EC decomposition, improving anode stability .
  • Methodology : Use impedance spectroscopy to measure ionic conductivity and Arrhenius plots to study temperature effects .

Advanced: What kinetic models describe DMC synthesis via oxidative carbonylation, and how are parameters derived?

  • Langmuir-Hinshelwood : Models surface reactions (e.g., CO adsorption on Cu⁺ sites) .
  • Parameter estimation : Fit rate data (e.g., from fixed-bed reactors) using nonlinear regression .
  • In-situ spectroscopy : DRIFTS or XAS tracks intermediate species (e.g., Cu-CO complexes) .

Validation : Compare predicted vs. experimental turnover frequencies (TOF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.